molecular formula C8H6FN3O B1313245 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 80240-40-0

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1313245
CAS No.: 80240-40-0
M. Wt: 179.15 g/mol
InChI Key: JHPNUFYUIFSEPU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-fluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNUFYUIFSEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443674
Record name 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
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Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80240-40-0
Record name 4-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80240-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of the novel heterocyclic compound, 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. This compound is of significant interest within medicinal chemistry due to the prevalence of the 1,2,4-triazole core in a variety of pharmacologically active agents. The introduction of a 4-fluorophenyl substituent may enhance biological activity and pharmacokinetic properties. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization based on established chemical principles and analogous structures found in the scientific literature.

Proposed Synthesis Pathway

The proposed synthesis of this compound is envisioned as a two-step process commencing with the formation of a thiosemicarbazide intermediate, followed by an oxidative cyclization to yield the desired triazolone ring. This approach is a well-established method for the synthesis of related 1,2,4-triazole derivatives.

Synthesis_Pathway reagent1 4-Fluorophenyl isothiocyanate intermediate 1-(4-Fluorophenyl)thiosemicarbazide reagent1->intermediate Ethanol, Reflux reagent2 Hydrazine hydrate reagent2->intermediate product This compound intermediate->product NaOH, H2O2 reagent3 Oxidizing Agent (e.g., H2O2)

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the proposed synthesis and characterization of this compound.

Synthesis of 1-(4-Fluorophenyl)thiosemicarbazide (Intermediate)
  • Reaction Setup: To a solution of 4-fluorophenyl isothiocyanate (1 equivalent) in absolute ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 equivalents) dropwise with constant stirring.

  • Reaction Conditions: The reaction mixture is to be refluxed for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the crude 1-(4-fluorophenyl)thiosemicarbazide. Further purification can be achieved by recrystallization from ethanol.

Synthesis of this compound (Final Product)
  • Reaction Setup: The synthesized 1-(4-fluorophenyl)thiosemicarbazide (1 equivalent) is to be dissolved in an aqueous solution of sodium hydroxide (2M, 15 mL).

  • Reaction Conditions: The solution is cooled in an ice bath, and hydrogen peroxide (30% w/v, 1.5 equivalents) is added dropwise with vigorous stirring. The reaction is typically exothermic and should be maintained at a low temperature. After the addition is complete, the mixture is stirred at room temperature for 2-3 hours.

  • Work-up and Purification: The reaction mixture is then acidified with dilute hydrochloric acid to a pH of approximately 5-6. The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Characterization

The structure of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques. The expected data, based on analogous compounds, are summarized below.

Predicted Characterization Data
Technique Expected Data
Melting Point Expected to be in the range of 200-250 °C, characteristic of related triazole compounds.
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch), ~1500 (Aromatic C=C stretch), ~1220 (C-F stretch).
¹H NMR (DMSO-d₆) δ ~11.5 (s, 1H, NH), δ ~8.0 (s, 1H, triazole C-H), δ 7.3-7.5 (m, 4H, Ar-H).
¹³C NMR (DMSO-d₆) δ ~155 (C=O), δ ~160 (d, J=245 Hz, C-F), δ ~145 (triazole C-H), δ ~130 (d, J=9 Hz, Ar-C), δ ~125 (Ar-C), δ ~116 (d, J=23 Hz, Ar-C).
Mass Spec (ESI-MS) m/z: [M+H]⁺ expected at approximately 194.06.

Characterization Workflow

Characterization_Workflow start Synthesized Compound mp Melting Point Determination start->mp ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms purity Purity Assessment (e.g., HPLC) start->purity data Data Analysis & Structural Confirmation mp->data ftir->data nmr->data ms->data purity->data

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide presents a feasible and detailed methodology for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for analogous 1,2,4-triazole systems. The outlined experimental protocols and predicted characterization data provide a solid foundation for researchers to undertake the synthesis and structural elucidation of this novel compound. Further studies will be necessary to fully evaluate its physicochemical properties and potential biological activities.

An In-depth Spectroscopic Analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the spectroscopic analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed analysis of its close structural analog, 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, and provides expert predictions for the spectral characteristics of the target fluoro-compound. This paper includes detailed experimental protocols for key spectroscopic techniques—FT-IR, NMR, and Mass Spectrometry—and summarizes quantitative data in structured tables. Methodological workflows are visualized using Graphviz diagrams to ensure clarity for researchers in the field.

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in the development of therapeutic agents, recognized for a wide array of biological activities. The substitution on the triazole ring system significantly influences the molecule's pharmacological profile. The target of this guide, this compound, incorporates a fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and membrane permeability. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, confirming molecular structure and purity.

This guide provides the necessary spectroscopic framework for researchers working with this compound. The analysis is primarily based on the detailed spectral data available for the analogous compound, 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, with predictions made for the fluoro-derivative based on established principles of spectroscopy.[1]

Predicted and Analog-Based Spectroscopic Data

The following sections detail the expected spectroscopic signatures for this compound. The quantitative data presented is from its chloro-analog, which serves as a robust reference point.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR) Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring and the N-H proton of the triazole ring. The key difference for the fluoro-compound compared to the chloro-analog will be the presence of hydrogen-fluorine (H-F) coupling.

¹³C-NMR (Carbon NMR) Analysis: The carbon NMR will reveal the number of unique carbon environments. For the fluoro-compound, the signals for the carbon atoms of the fluorophenyl ring will exhibit characteristic splitting due to carbon-fluorine (C-F) coupling, which is a definitive feature.

Table 1: NMR Spectroscopic Data of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one and Predictions for the Fluoro-Analog [1]

Analysis Data for 4-(4-Chlorophenyl) Analog (DMSO-d₆) [1]Predicted Data for 4-(4-Fluorophenyl) Analog (DMSO-d₆)
¹H-NMR δ 12.00 (s, 1H, NH)~ δ 12.0 (s, 1H, NH)
δ 8.12 (s, 1H, C5-H)~ δ 8.1-8.2 (s, 1H, C5-H)
δ 7.90–7.94 (d, 2H, Ar-H)~ δ 7.9-8.0 (m, 2H, Ar-H ortho to N)
δ 7.46–7.50 (d, 2H, Ar-H)~ δ 7.3-7.4 (m, 2H, Ar-H ortho to F)
¹³C-NMR δ 152.17 (C=O)~ δ 152 (C=O)
δ 136.72, 136.66 (Ar-C)~ δ 160-164 (d, ¹JCF, C-F), ~ δ 130-135 (Ar-C)
δ 128.84, 128.77 (Ar-CH)~ δ 120-125 (d, ²JCF, Ar-CH)
δ 119.26 (Ar-CH)~ δ 115-117 (d, ³JCF, Ar-CH)

Predictions are based on typical chemical shift and coupling constant values for fluorophenyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key FT-IR Absorption Bands (KBr Pellet) [1]

Vibrational Mode Data for 4-(4-Chlorophenyl) Analog (cm⁻¹) [1]Predicted Data for 4-(4-Fluorophenyl) Analog (cm⁻¹)
N-H Stretching3433~3400-3450
C-H Stretching (Aromatic)Not specified, typically ~3000-3100~3000-3100
C=O Stretching (Amide)1686~1680-1695
C=N, C=C StretchingNot specified, typically ~1500-1650~1500-1650
C-F StretchingN/A~1200-1250 (Strong)
C-Cl StretchingNot specified, typically ~700-800N/A

The most significant predicted difference is the appearance of a strong absorption band for the C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Mass Spectrometry Data (Electron Ionization, 70 eV) [1]

Analysis Data for 4-(4-Chlorophenyl) Analog [1]Predicted Data for 4-(4-Fluorophenyl) Analog
Molecular Formula C₈H₆ClN₃OC₈H₆FN₃O
Molecular Weight 195.61 g/mol 179.15 g/mol
Molecular Ion (M⁺) m/z 195 (with M+2 isotope peak at 197)m/z 179
Key Fragments m/z 125, 111 (Chlorophenyl fragments)m/z 109, 95 (Fluorophenyl fragments)

The molecular ion peak for the fluoro-compound is expected at m/z 179. Unlike the chloro-analog, it will not have a prominent M+2 isotope peak.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

General Workflow

The overall process for the characterization of a newly synthesized compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation synthesis Synthesis of Target Compound purification Purification (Recrystallization / Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ftir->interpretation ms->interpretation

Caption: General experimental workflow for compound synthesis and characterization.

Nuclear Magnetic Resonance (NMR)
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H-NMR Protocol:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C-NMR Protocol:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a relaxation delay of 5-10 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a KBr press or an ATR (Attenuated Total Reflectance) accessory.

  • KBr Pellet Protocol:

    • Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Press the die under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • Electron Ionization Protocol:

    • Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for injection if coupled with a GC.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information. For the target compound, expect fragments corresponding to the fluorophenyl cation and the triazolone ring.

Logical Relationships in Spectral Interpretation

The process of confirming a chemical structure involves integrating data from all spectroscopic techniques. Each method provides a piece of the puzzle, and their combination leads to an unambiguous assignment.

G MS Mass Spec (Molecular Weight) Structure Confirmed Structure of 4-(4-Fluorophenyl)-1H- 1,2,4-triazol-5(4H)-one MS->Structure Confirms MW = 179.15 IR FT-IR (Functional Groups) IR->Structure Confirms C=O, N-H, C-F NMR NMR (C-H Framework) NMR->Structure Confirms Connectivity & Stereochemistry

Caption: Logical flow for integrating spectroscopic data for structure elucidation.

Conclusion

This guide provides a detailed framework for the spectroscopic analysis of this compound. By leveraging high-quality data from a close structural analog and applying fundamental spectroscopic principles, we have established a reliable set of predicted data for ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry. The inclusion of standardized experimental protocols and clear workflow diagrams serves as a practical resource for researchers engaged in the synthesis and characterization of novel triazole-based compounds, facilitating efficient and accurate structural verification in drug discovery and development pipelines.

References

Spectroscopic and Synthetic Profile of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted Nuclear Magnetic Resonance (NMR) data based on structurally analogous compounds, alongside a generalized, robust experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of closely related structures, such as 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, and take into account the expected electronic effects of the fluorine substituent on the phenyl ring. The spectra are presumed to be recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Singlet (broad)1HNH (triazole ring)
~8.20Singlet1HCH (triazole ring)
~7.70 - 7.85Multiplet2HAr-H (ortho to Fluorine)
~7.30 - 7.45Multiplet2HAr-H (meta to Fluorine)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160.0 - 164.0 (d, ¹JCF ≈ 245 Hz)C-F (ipso-carbon of phenyl ring)
~152.0C=O (triazole ring)
~137.0CH (triazole ring)
~132.0 (d, ⁴JCF ≈ 3 Hz)C (ipso-carbon of phenyl ring attached to triazole)
~122.0 (d, ³JCF ≈ 8 Hz)Ar-CH (ortho to Fluorine)
~116.0 (d, ²JCF ≈ 23 Hz)Ar-CH (meta to Fluorine)

Note: The chemical shifts and coupling constants are estimations and should be confirmed by experimental data.

Experimental Protocol: Synthesis of this compound

The synthesis of 4-aryl-1H-1,2,4-triazol-5(4H)-ones can be achieved through a multi-step process. A common and effective method involves the initial formation of a semicarbazide, followed by cyclization. The following is a generalized experimental protocol that can be adapted for the synthesis of the title compound.

Step 1: Synthesis of 4-(4-Fluorophenyl)semicarbazide

  • To a solution of 4-fluorophenyl isocyanate (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane), cooled to 0 °C in an ice bath, is added a solution of hydrazine hydrate (1.2 eq.) dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 4-(4-fluorophenyl)semicarbazide.

Step 2: Cyclization to form this compound

  • A mixture of 4-(4-fluorophenyl)semicarbazide (1.0 eq.) and an excess of formic acid (or triethyl orthoformate with a catalytic amount of acid) is heated at reflux for 4-6 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The residue is triturated with cold water or a mixture of diethyl ether and hexane to induce precipitation.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Semicarbazide Formation cluster_step2 Step 2: Cyclization 4-Fluorophenyl Isocyanate 4-Fluorophenyl Isocyanate Reaction1 + 4-Fluorophenyl Isocyanate->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 4-(4-Fluorophenyl)semicarbazide 4-(4-Fluorophenyl)semicarbazide 4-(4-Fluorophenyl)semicarbazide->4-(4-Fluorophenyl)semicarbazide_ref Reaction1->4-(4-Fluorophenyl)semicarbazide Formic Acid Formic Acid Reaction2 + Formic Acid->Reaction2 Target Compound 4-(4-Fluorophenyl)-1H- 1,2,4-triazol-5(4H)-one 4-(4-Fluorophenyl)semicarbazide_ref->Reaction2 Reaction2->Target Compound

Caption: General synthetic route to this compound.

The Ascendant Therapeutic Potential of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The introduction of a 4-fluorophenyl substituent at the N4 position of the 1,2,4-triazol-5(4H)-one core has given rise to a novel class of derivatives with significant therapeutic promise. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these promising compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Data Presentation: A Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activities of various 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives, facilitating a clear comparison of their potency.

Table 1: Anticancer Activity of this compound Derivatives
Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
BCTA 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amineA549 (Lung)1.09[1]
NCI-H460 (Lung)2.01[1]
NCI-H23 (Lung)3.28[1]
4h 4-Phenyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineA549 (Lung)>50[1]
Comp. 3b Thiazolo[3,2-b][2][3][4]-triazoleMCF-7 (Breast)1.37 (Mean GI₅₀)[5]
Comp. 8c 1,2,4-Triazole derivativeVariousEGFR IC₅₀ = 3.6[6]
Comp. 11d 1,2,4-Triazole-Tethered IndolinoneHepG2 (Liver)0.73[7]
Comp. 11g 1,2,4-Triazole-Tethered IndolinoneHepG2 (Liver)0.71[7]
Table 2: Antimicrobial Activity of this compound Derivatives
Compound IDDerivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
15a FluorobenzoylthiosemicarbazideS. aureus7.82[2]
15b FluorobenzoylthiosemicarbazideS. aureus7.82[2]
16b FluorobenzoylthiosemicarbazideS. aureus7.82[2]
Comp. 103 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol hybridE. coli-[4][8]
Comp. 105 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol hybridK. pneumoniae-[4][8]
Comp. 106 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol hybridP. aeruginosa-[4][8]

Note: '-' indicates data was not quantitatively specified in the source.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives
Compound IDDerivative ClassTarget EnzymeIC₅₀ (µM)Reference
Comp. 4l 1,5-Disubstituted 1,2,4-triazoleTubulin Polymerization0.76[3]
Comp. 8c 1,2,4-Triazole derivativeEGFR3.6[6]
Comp. 8c 1,2,4-Triazole derivativeBRAFPotent Inhibition[6]
Comp. 11d 1,2,4-Triazole-Tethered IndolinoneVEGFR-20.0163 (16.3 nM)[7]
Comp. 12d Azinane-triazole derivativeAChE0.73[9]
Comp. 12m Azinane-triazole derivativeBChE0.038[9]

Experimental Protocols: Methodologies for Synthesis and Evaluation

This section provides detailed methodologies for the synthesis of the core triazolone structure and the subsequent evaluation of the biological activities of its derivatives.

Synthesis of 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

A key intermediate for many derivatives is the 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thione. The general synthetic procedure is as follows:

  • Step 1: Synthesis of Potassium Dithiocarbazinate: To a solution of 4-fluorobenzohydrazide in ethanol, carbon disulfide is added dropwise at a low temperature (0-5°C). An ethanolic solution of potassium hydroxide is then added, and the mixture is stirred for several hours. The resulting potassium dithiocarbazinate salt is filtered, washed with ether, and dried.

  • Step 2: Cyclization to form the Triazole Ring: The potassium salt from Step 1 is refluxed with hydrazine hydrate in water for several hours. The reaction mixture is then cooled, and the pH is adjusted to acidic with hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 4-amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

In Vitro Anticancer Activity: MTT Assay

The antiproliferative activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows associated with the this compound derivatives.

anticancer_apoptosis_pathway Triazolone Derivative Triazolone Derivative p53 Activation p53 Activation Triazolone Derivative->p53 Activation BAX Upregulation BAX Upregulation p53 Activation->BAX Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX Upregulation->Mitochondrial Outer Membrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Anticancer Apoptosis Induction Pathway.

anticancer_kinase_inhibition_pathway Triazolone Derivative Triazolone Derivative EGFR/VEGFR-2/BRAF EGFR/VEGFR-2/BRAF Triazolone Derivative->EGFR/VEGFR-2/BRAF Inhibition PI3K/AKT Pathway PI3K/AKT Pathway EGFR/VEGFR-2/BRAF->PI3K/AKT Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR/VEGFR-2/BRAF->RAS/RAF/MEK/ERK Pathway Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Angiogenesis Angiogenesis PI3K/AKT Pathway->Angiogenesis Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Inhibition of Cancer Progression Inhibition of Cancer Progression Cell Proliferation->Inhibition of Cancer Progression Cell Survival->Inhibition of Cancer Progression Angiogenesis->Inhibition of Cancer Progression antimicrobial_moa_workflow cluster_synthesis Synthesis and Characterization cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives Structural Characterization (NMR, MS, IR) Structural Characterization (NMR, MS, IR) Synthesis of Derivatives->Structural Characterization (NMR, MS, IR) Broth Microdilution Broth Microdilution Structural Characterization (NMR, MS, IR)->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination Enzyme Inhibition Assay (e.g., D-alanyl-D-alanine ligase) Enzyme Inhibition Assay (e.g., D-alanyl-D-alanine ligase) MIC Determination->Enzyme Inhibition Assay (e.g., D-alanyl-D-alanine ligase) Molecular Docking Molecular Docking Enzyme Inhibition Assay (e.g., D-alanyl-D-alanine ligase)->Molecular Docking Lead Optimization Lead Optimization Molecular Docking->Lead Optimization

References

In Vitro Anticancer Potential of the 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic structure that is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its unique physicochemical properties, metabolic stability, and its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties.[1][2][3] Several FDA-approved anticancer drugs, such as the aromatase inhibitors letrozole and anastrozole, feature the 1,2,4-triazole moiety, underscoring its importance in oncology drug development.[3] This guide focuses on the in vitro anticancer potential of compounds based on the 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one core, leveraging data from closely related analogs to build a comprehensive overview for researchers and drug development professionals. While specific data on the title compound is limited in publicly accessible literature, the evaluation of related structures provides a strong rationale for its investigation as a potential anticancer agent.

In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives

Table 1: In Vitro Cytotoxicity (IC50) of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 8c (a 1,2,4-triazole derivative) EGFR3.6[4]
Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) A549 (Lung)37.28 - 49.05[5]
Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) A549/CDDP (Cisplatin-resistant Lung)37.28 - 49.05[5]
Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) MCF-7 (Breast)37.28 - 49.05[5]
Compound 7k (a ciprofloxacin-1,2,4-triazole hybrid) MCF-7/ADM (Doxorubicin-resistant Breast)37.28 - 49.05[5]
Compound 2 (a 1,2,4-triazole benzoic acid hybrid) MCF-7 (Breast)18.7[6]
Compound 2 (a 1,2,4-triazole benzoic acid hybrid) HCT-116 (Colon)25.7[6]
Compound 14 (a 1,2,4-triazole benzoic acid hybrid) MCF-7 (Breast)15.6[6]
Compound 14 (a 1,2,4-triazole benzoic acid hybrid) HCT-116 (Colon)23.9[6]
Compound 1018 (4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline) PC-3 (Prostate)13.0 ± 1.4[7]
ZQL-4c (an oleanolic acid-1,2,3-triazole hybrid) MCF-7, MDA-MB-231, SK-BR-3 (Breast)0.4 - 1.6 (concentration range tested)[8]
Compound 6 (a fluorinated aminophenylhydrazine) A549 (Lung)0.64[9]
Compound B9 (a 1,2,4-triazole derivative) VMM917 (Melanoma)16.8 ± 0.7[10]

Note: The compounds listed are derivatives of the broader triazole class and not the specific title compound. This data is presented to illustrate the general anticancer potential of the triazole scaffold.

Potential Mechanisms of Anticancer Action

The anticancer effects of 1,2,4-triazole derivatives are attributed to a variety of mechanisms, often dependent on the specific substitutions on the triazole core.[1]

1. Enzyme Inhibition:

  • Kinase Inhibition: Certain derivatives have been shown to inhibit kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial for signal transduction pathways controlling cell growth.[4]

  • Tubulin Polymerization Inhibition: Some compounds act as tubulin inhibitors, disrupting microtubule dynamics, which is essential for cell division.[4]

  • Aromatase Inhibition: As exemplified by letrozole and anastrozole, the triazole ring can effectively inhibit aromatase, an enzyme critical for estrogen synthesis, making these compounds effective in hormone-dependent breast cancer.[1]

2. Induction of Apoptosis: Many 1,2,4-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1] This can be triggered through various signaling pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins. For instance, some hybrids have been shown to induce apoptosis in breast cancer cells.[6]

3. Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Triazole derivatives have been observed to cause cell cycle arrest at different phases (e.g., G2/M or Sub-G1), preventing cancer cells from proliferating.[8][10]

4. Inhibition of Topoisomerases: Interference with topoisomerases, enzymes that regulate DNA topology, can disrupt DNA replication and repair in rapidly dividing cancer cells.[1][5]

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway that can be targeted by 1,2,4-triazole derivatives, leading to anticancer effects.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibition Triazole->RAS_RAF_MEK_ERK Inhibition Tubulin Tubulin Triazole->Tubulin Inhibition Apoptosis_Proteins Apoptosis Regulators (Bcl-2, Bax) Triazole->Apoptosis_Proteins Modulation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Microtubules Microtubule Disruption Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis experimental_workflow start Start: Novel Triazole Compound synthesis Synthesis & Characterization start->synthesis cytotoxicity_screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity_screen select_active Identify Active Compounds (Low IC50) cytotoxicity_screen->select_active mechanism_study Mechanism of Action Studies select_active->mechanism_study Active conclusion Conclusion: Lead Candidate Potential select_active->conclusion Inactive apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism_study->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle_assay western_blot Western Blotting (Protein Expression) mechanism_study->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis data_analysis->conclusion

References

Antimicrobial Spectrum of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of derivatives of the core moiety 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The 1,2,4-triazole scaffold is a prominent feature in many pharmacologically active compounds, known for a wide range of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the scientific workflow and conceptual frameworks relevant to the study of these compounds.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. Lower MIC values indicate greater antimicrobial potency.

Compound DerivativeTarget OrganismActivity (MIC in µg/mL)Reference Compound
4-(4-fluorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus-Streptomycin
Microsporum gypseum-Ketoconazole
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusStrong activityStreptomycin
Microsporum gypseumStrong activityKetoconazole
1,2,4-triazole derivatives with N-ethyl or N-phenyl substitutionsVarious bacterial strainsModerate activity-
Dichlorophenyl-substituted triazolothiadiazinesVarious bacterial strainsModerate activity-
Ethyl 2-((3-mercapto-9-methylpyrazolo[1,5-d][2][3]triazolo[3,4-f][2][3]triazin-6-yl)thio)acetate14 of 15 tested bacterial strainsInhibition zone > 8 mm-

Experimental Protocols

The synthesis and antimicrobial evaluation of this compound derivatives generally follow a structured series of experimental procedures.

Synthesis of 1,2,4-Triazole Derivatives

A common synthetic route involves multiple steps, starting from a substituted benzoic acid.[2][4]

  • Esterification: The initial reactant, such as 4-iodobenzoic acid, is converted to its methyl ester.

  • Hydrazide Formation: The methyl ester is then treated with hydrazine hydrate to form the corresponding hydrazide.[2]

  • Dithiocarbazate Salt Formation: The hydrazide is reacted to form a dithiocarbazate salt.

  • Triazole Ring Formation: The salt undergoes cyclization to form the 4-amino-3-mercapto-5-(substituted phenyl)-1,2,4-triazole.

  • Further derivatization: The triazole core can be further modified, for instance, by reaction with chloroacetyl chloride and subsequent treatment with secondary amines to yield the final target compounds.[2]

The structures of the synthesized compounds are typically confirmed using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis.[2]

Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is commonly assessed using the following methods:

Disc Diffusion Method: This method is used for preliminary screening of antibacterial and antifungal properties.[2]

  • A standardized inoculum of the test microorganism (e.g., approximately 10⁸ cells/mL) is spread uniformly on a suitable agar medium in a petri dish.[2]

  • Sterile filter paper discs (typically 5 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a solvent like DMSO.[2]

  • The discs are placed on the surface of the inoculated agar.

  • The plates are incubated under appropriate conditions (e.g., 35±1°C for 24 hours for bacteria).[2]

  • The diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is employed to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]

  • A series of twofold dilutions of the test compound is prepared in a liquid growth medium (broth).[2]

  • Each dilution is inoculated with a standardized suspension of the test microorganism.

  • The preparations are incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Visualizations

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates the general workflow from the synthesis of 1,2,4-triazole derivatives to the evaluation of their antimicrobial properties.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_characterization Structural Characterization start Starting Materials (e.g., Substituted Benzoic Acid) ester Esterification start->ester hydrazide Hydrazide Formation ester->hydrazide salt Dithiocarbazate Salt hydrazide->salt triazole_core 1,2,4-Triazole Ring Formation salt->triazole_core derivatization Derivatization triazole_core->derivatization final_compound Final Triazole Derivative derivatization->final_compound disc_diffusion Disc Diffusion Assay final_compound->disc_diffusion spectroscopy Spectroscopic Analysis (FTIR, NMR, Mass Spec) final_compound->spectroscopy mic_determination MIC Determination (Broth Dilution) disc_diffusion->mic_determination data_analysis Data Analysis mic_determination->data_analysis

Experimental Workflow

Logical Framework for Triazole-Based Antimicrobial Drug Discovery

This diagram outlines the logical progression and key considerations in the development of novel antimicrobial agents based on the 1,2,4-triazole scaffold.

logical_framework cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization scaffold Core Scaffold Selection (1,2,4-Triazole) sar Structure-Activity Relationship (SAR) Analysis scaffold->sar synthesis Chemical Synthesis of Derivatives sar->synthesis in_vitro In Vitro Antimicrobial Screening (Bacteria & Fungi) synthesis->in_vitro toxicity Toxicity Assessment in_vitro->toxicity mechanism Mechanism of Action Studies toxicity->mechanism lead_id Lead Compound Identification mechanism->lead_id optimization Pharmacokinetic Optimization lead_id->optimization optimization->sar Feedback Loop preclinical Preclinical Development optimization->preclinical

Drug Discovery Framework

References

Structure-Activity Relationship of 4-Phenyl-1,2,4-Triazol-5-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1,2,4-triazol-5-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticonvulsant, antimicrobial, and anticancer agents. Understanding the structure-activity relationship (SAR) is crucial for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR of 4-phenyl-1,2,4-triazol-5-one derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticonvulsant Activity

Derivatives of 4-phenyl-1,2,4-triazol-5-one have been extensively investigated for their anticonvulsant properties. The primary screening for these compounds often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. The neurotoxicity is typically assessed using the rotarod test.

A key area of SAR exploration for anticonvulsant activity has been the substitution on the 4-phenyl ring. Modifications at this position significantly influence the potency and safety profile of the compounds.

Quantitative Data for Anticonvulsant Activity
Compound IDR (Substitution on 4-phenyl ring)MES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
1a 4-H>100--[1]
1b 4-OCH₃50.5350.26.9[1]
1c 4-OC₂H₅42.8389.19.1[1]
1d 4-O(n-C₃H₇)35.2412.511.7[1]
1e 4-O(n-C₄H₉)30.1450.815.0[1]
1f 4-OCH₂Ph28.4>500>17.6[1]
1g 4-OCH₂-Ph-3-F25.5>1250>48.8[1]
2a H---[2]
2b (6o)4-Cl88.02>2500>25.5[2]
2c (6q)4-Br94.6>2500>26.0[2]

Table 1: Anticonvulsant activity of 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives (Series 1) and 4-(substituted-phenyl)-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-ones (Series 2).

SAR Summary for Anticonvulsant Activity:

  • Substitution at the 4-position of the phenyl ring is crucial for activity. Unsubstituted derivatives (e.g., 1a ) are generally inactive.[1]

  • Alkoxy groups at the 4-position of the phenyl ring enhance anticonvulsant activity. The potency increases with the length of the alkyl chain, as seen in compounds 1b to 1e .[1]

  • Bulky substituents, such as a benzyloxy group, further increase potency. The introduction of a fluorine atom on the benzyl ring, as in compound 1g , leads to a significant improvement in both potency and safety index.[1]

  • For the fused ring system (series 2), halogen substitutions (Cl, Br) on the 4-phenyl ring result in compounds with high protective indices, indicating a wide therapeutic window.[2]

Mechanism of Action in Epilepsy

The anticonvulsant effect of 1,2,4-triazole derivatives is believed to be multifactorial, primarily involving the modulation of inhibitory and excitatory neurotransmission. Key mechanisms include the enhancement of GABAergic inhibition and the blockade of voltage-gated ion channels.[1][4]

Anticonvulsant_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization VGCC Voltage-Gated Ca2+ Channel VGCC->Glutamate_Vesicle Ca2+ Influx Glutamate Release Glutamate Release GABA_A GABA-A Receptor Neuronal Hyperpolarization Neuronal Hyperpolarization GABA GABA GABA->GABA_A Binding Triazolone 4-Phenyl-1,2,4-triazol-5-one Derivatives Triazolone->VGSC Blockade Triazolone->VGCC Blockade Triazolone->GABA_A Positive Allosteric Modulation

Anticonvulsant Mechanism of Action

Antimicrobial Activity

Certain derivatives of the 4-phenyl-1,2,4-triazole scaffold, particularly the 3-thione analogs, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC).

Quantitative Data for Antimicrobial Activity
Compound IDR (Substitution on 4-phenyl ring)R' (Substitution on 5-position)MicroorganismMIC (µg/mL)Reference
3a HCH₃Micrococcus luteus3.91[5]
3b HCH₃Bacillus subtilis15.63[5]
3c HCH₃Staphylococcus aureus15.63[5]
4a 4-ClThiazol-2-ylStaphylococcus aureus0.5-1.0[6]
4b 4-OCH₃Thiazol-2-ylStaphylococcus aureus0.5-1.0[6]
4c 4-phenoxyThiazol-2-ylStaphylococcus aureus0.5-1.0[6]

Table 2: Antimicrobial activity of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives (Series 3) and 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols (Series 4).

SAR Summary for Antimicrobial Activity:

  • The 4-phenyl-1,2,4-triazole-3-thione core is a key pharmacophore for antimicrobial activity.

  • For the 5-methyl-3-thione series, the unsubstituted phenyl ring at the 4-position showed good activity against Gram-positive bacteria.[5]

  • In the 5-(2-aminothiazol-4-yl)-3-thiol series, various substitutions on the 4-phenyl ring, including chloro, methoxy, and phenoxy groups, resulted in potent activity against Staphylococcus aureus.[6]

Anticancer Activity

The 1,2,4-triazole nucleus is a component of several established anticancer drugs. Derivatives of 4-phenyl-1,2,4-triazol-5-one have been explored for their cytotoxic effects against various cancer cell lines, with their activity often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival.

Quantitative Data for Anticancer Activity
Compound IDModificationsCancer Cell LineIC₅₀ (µM)Reference
5a 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (X₁=Br, X₂=H, R=Ph)MCF-79.8[4]
HeLa12.1[4]
A54943.4[4]
5b 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (X₁=Cl, X₂=Cl, R=Ph)MCF-74.7[4]
HeLa2.9[4]
A5499.4[4]
6a 4-phenoxyquinoline containing 1,2,4-triazoloneHT-290.08[7]
H4600.14[7]
A5490.11[7]
MKN-450.031[7]

Table 3: Anticancer activity of 1,2,4-triazole derivatives.

SAR Summary for Anticancer Activity:

  • For the 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one series, the presence of electron-withdrawing groups on the phenyl rings, such as halogens, generally enhances cytotoxic activity. Dichloro substitution (5b ) was more potent than monobromo substitution (5a ).[4]

  • Hybrid molecules incorporating the 1,2,4-triazolone moiety with other pharmacophores, like the 4-phenoxyquinoline in compound 6a , can lead to highly potent anticancer agents with nanomolar to low micromolar IC₅₀ values.[7]

Signaling Pathways in Cancer

The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit protein kinases that are crucial for cancer cell signaling, such as c-Met, EGFR, and BRAF, or to induce apoptosis.

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis cMet c-Met Receptor RAS RAS cMet->RAS EGFR EGFR EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Apoptosis_Pathway Apoptotic Cascade Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Triazolone 4-Phenyl-1,2,4-triazol-5-one Derivatives Triazolone->cMet Inhibition Triazolone->EGFR Inhibition Triazolone->BRAF Inhibition Triazolone->Apoptosis_Pathway Induction Synthesis_Workflow Start Ester Ethoxycarbonylhydrazone Reaction Reaction with Primary Amine Start->Reaction Amine Primary Amine (e.g., Aniline) Amine->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Product 4,5-Disubstituted-2,4-dihydro- 3H-1,2,4-triazol-3-one Cyclization->Product

References

Fluorinated Triazole Compounds: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated triazole compounds represent a significant class of biologically active molecules with broad applications in medicine and agriculture. The incorporation of fluorine atoms into the triazole scaffold often enhances metabolic stability, binding affinity, and overall efficacy. This technical guide provides an in-depth exploration of the core mechanisms of action of fluorinated triazole compounds, focusing on their roles as antifungal and anticancer agents. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to facilitate further research and development in this field.

Antifungal Mechanism of Action

The primary antifungal mechanism of fluorinated triazole compounds lies in the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Primary Target: Lanosterol 14α-demethylase (CYP51)

The key enzyme targeted by triazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Fluorinated triazoles bind to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[2] This inhibition leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of mature ergosterol, disrupting cell membrane structure and function.[2]

Secondary Mechanism: HMG-CoA Reductase Regulation

Recent studies have uncovered a secondary mechanism of action for triazole antifungals. The accumulation of sterol intermediates resulting from CYP51 inhibition triggers a negative feedback loop that downregulates the activity of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is the initial stage of ergosterol biosynthesis. This feedback further suppresses the production of ergosterol, enhancing the antifungal effect.

Signaling Pathway: Antifungal Action of Fluorinated Triazoles

Antifungal_Mechanism Fluorinated Triazole Fluorinated Triazole CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Fluorinated Triazole->CYP51 (Lanosterol 14α-demethylase) Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis CYP51 (Lanosterol 14α-demethylase)->Ergosterol Biosynthesis Toxic Sterol Intermediates Toxic Sterol Intermediates CYP51 (Lanosterol 14α-demethylase)->Toxic Sterol Intermediates Accumulation due to inhibition Lanosterol Lanosterol Lanosterol->CYP51 (Lanosterol 14α-demethylase) Substrate Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation HMG-CoA Reductase HMG-CoA Reductase Mevalonate Pathway Mevalonate Pathway HMG-CoA Reductase->Mevalonate Pathway Catalysis Mevalonate Pathway->Lanosterol Toxic Sterol Intermediates->HMG-CoA Reductase Negative Feedback

Caption: Antifungal mechanism of fluorinated triazoles.

Anticancer Mechanism of Action

Fluorinated triazole compounds have also demonstrated significant potential as anticancer agents, operating through various mechanisms that lead to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).

Enzyme Inhibition in Cancer

Similar to their antifungal activity, fluorinated triazoles can act as inhibitors of key enzymes involved in cancer cell survival and proliferation. These include:

  • Thymidylate Synthase (TS): Some fluorinated triazole-substituted nucleosides inhibit TS, an enzyme crucial for DNA synthesis and repair.

  • α-Glucosidase: Inhibition of this enzyme can affect glycoprotein processing and cellular adhesion.

  • Tyrosine Kinases: Certain derivatives have been shown to inhibit receptor tyrosine kinases like MET and FLT4 (VEGFR3), which are involved in tumor growth, angiogenesis, and metastasis.

Induction of Apoptosis

A primary anticancer mechanism of many fluorinated triazoles is the induction of apoptosis. This is often achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Treatment with these compounds can lead to the activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular proteins and eventual cell death.

Cell Cycle Arrest

Fluorinated triazoles can also induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division (G1, S, G2, M). This effect is often mediated by the modulation of cell cycle regulatory proteins and can halt the proliferation of malignant cells.

Signaling Pathway: Anticancer Action of Fluorinated Triazoles

Anticancer_Mechanism cluster_enzymes Enzyme Targets cluster_apoptosis Apoptotic Pathway cluster_cellcycle Cell Cycle Regulation Fluorinated Triazole Fluorinated Triazole Enzyme Inhibition Enzyme Inhibition Fluorinated Triazole->Enzyme Inhibition Apoptosis Induction Apoptosis Induction Fluorinated Triazole->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Fluorinated Triazole->Cell Cycle Arrest Thymidylate Synthase Thymidylate Synthase Enzyme Inhibition->Thymidylate Synthase α-Glucosidase α-Glucosidase Enzyme Inhibition->α-Glucosidase Tyrosine Kinases (MET, FLT4) Tyrosine Kinases (MET, FLT4) Enzyme Inhibition->Tyrosine Kinases (MET, FLT4) Caspase-8 Activation Caspase-8 Activation Apoptosis Induction->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation Apoptosis Induction->Caspase-9 Activation G1/S Checkpoint G1/S Checkpoint Cell Cycle Arrest->G1/S Checkpoint G2/M Checkpoint G2/M Checkpoint Cell Cycle Arrest->G2/M Checkpoint Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Inhibition of Proliferation Inhibition of Proliferation G1/S Checkpoint->Inhibition of Proliferation G2/M Checkpoint->Inhibition of Proliferation

Caption: Anticancer mechanisms of fluorinated triazoles.

Quantitative Data Summary

The biological activity of fluorinated triazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer effects, and by their minimum inhibitory concentration (MIC) for antifungal activity.

Table 1: Anticancer Activity of Selected Fluorinated Triazole Compounds (IC50 Values in µM)
Compound IDLung (A549)Liver (HepG2)Breast (MCF-7)Prostate (DU-145)Colon (HCT-116)Gastric (MGC-803)Esophageal (EC-109)Reference(s)
Compound Series 1 0.51 - 47.94--0.51 - 47.940.51 - 47.94--[3]
Compound Series 2 --0.73 - 11.610.73 - 11.61-0.73 - 11.610.73 - 11.61[1]
Compound Series 3 --1.62 - 20.841.62 - 20.84-1.62 - 20.841.62 - 20.84[1]
Compound 40a 0.082------[4]
Table 2: Antifungal Activity of Selected Fluorinated Triazole Compounds (MIC Values in µg/mL)
Compound IDCandida albicansCandida parapsilosisCandida tropicalisCryptococcus neoformansAspergillus fumigatusReference(s)
Compound 4c 64 - 256----[5]
Compound Series 5 0.5 - 32--->256[6]
Compound 1d 0.25----[7]
Compound 1i 0.25----[7]

Experimental Protocols

Experimental Workflow: Determining Mechanism of Action

Experimental_Workflow Start Start In vitro Antifungal/Anticancer Screening In vitro Antifungal/Anticancer Screening Start->In vitro Antifungal/Anticancer Screening Determine MIC/IC50 Determine MIC/IC50 In vitro Antifungal/Anticancer Screening->Determine MIC/IC50 Active Compound Active Compound Determine MIC/IC50->Active Compound Mechanism of Action Studies Mechanism of Action Studies Active Compound->Mechanism of Action Studies Ergosterol Biosynthesis Pathway Analysis Ergosterol Biosynthesis Pathway Analysis Mechanism of Action Studies->Ergosterol Biosynthesis Pathway Analysis Antifungal Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Mechanism of Action Studies->Apoptosis & Cell Cycle Analysis Anticancer CYP51 Inhibition Assay CYP51 Inhibition Assay Ergosterol Biosynthesis Pathway Analysis->CYP51 Inhibition Assay Ergosterol Quantification Ergosterol Quantification Ergosterol Biosynthesis Pathway Analysis->Ergosterol Quantification ERG11 Gene Expression (qPCR) ERG11 Gene Expression (qPCR) Ergosterol Biosynthesis Pathway Analysis->ERG11 Gene Expression (qPCR) Caspase Activity Assay Caspase Activity Assay Apoptosis & Cell Cycle Analysis->Caspase Activity Assay Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis & Cell Cycle Analysis->Cell Cycle Analysis (Flow Cytometry) End End ERG11 Gene Expression (qPCR)->End Cell Cycle Analysis (Flow Cytometry)->End

Caption: General experimental workflow.

Protocol 1: Fluorescence-Based CYP51 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of recombinant fungal CYP51 enzyme using a fluorogenic substrate.[8][9]

Materials:

  • Recombinant fungal CYP51 enzyme (e.g., from Candida albicans)

  • Fluorogenic CYP51 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)

  • NADPH regenerating system (e.g., glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., ketoconazole)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH regenerating system, and recombinant CYP51 enzyme in each well of the 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include wells with a positive control inhibitor and a DMSO vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 410 nm, Em: 460 nm for the product of BOMCC) kinetically over a period of 30-60 minutes at 37°C.[8]

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Quantitative PCR (qPCR) for ERG11 Gene Expression

This protocol details the measurement of ERG11 mRNA levels in fungal cells treated with a fluorinated triazole compound.[1][3]

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Fluorinated triazole compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green-based)

  • Primers for ERG11 and a housekeeping gene (e.g., ACT1)

  • qPCR instrument

*Primer Sequences for Candida albicans: [1][4]

  • ERG11-F: 5'-AACTACTTTTGTTTATAATTTAAGATGGACTATTGA-3'

  • ERG11-R: 5'-AATGATTTCTGCTGGTTCAGTAGGT-3'

  • ACT1-F: 5'-TTGGTGATGAAGCCCAATCC-3'

  • ACT1-R: 5'-CATATCGTCCCAGTTGGAAACA-3'

Procedure:

  • Cell Culture and Treatment: Grow fungal cells to mid-log phase and treat with the fluorinated triazole compound at a predetermined concentration (e.g., MIC) for a specified time. Include an untreated control.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for ERG11 or the housekeeping gene, and cDNA template.

  • qPCR Amplification: Perform the qPCR using a standard thermal cycling protocol:

    • Initial denaturation (e.g., 95°C for 3 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 30 seconds)

    • Melt curve analysis to verify product specificity.[3]

  • Data Analysis: Determine the cycle threshold (Ct) values for ERG11 and the housekeeping gene in both treated and untreated samples. Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) in cancer cells treated with a fluorinated triazole compound.[10][11]

Materials:

  • Cancer cell line

  • Fluorinated triazole compound

  • Cell lysis buffer

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

  • Assay buffer

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with the fluorinated triazole compound at various concentrations for a specified time. Include an untreated control.

  • Cell Lysis: After treatment, lyse the cells by adding cell lysis buffer and incubating on ice.

  • Caspase Reaction: Add the cell lysate to a new 96-well plate containing the assay buffer and the specific fluorogenic caspase substrate.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AFC: Ex: 400 nm, Em: 505 nm).

  • Data Analysis: Quantify the caspase activity by comparing the fluorescence of treated samples to that of the untreated control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with a fluorinated triazole compound using propidium iodide (PI) staining.[12][13][14]

Materials:

  • Cancer cell line

  • Fluorinated triazole compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cancer cells and treat with the fluorinated triazole compound at desired concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

Fluorinated triazole compounds exhibit potent biological activities through well-defined mechanisms of action. Their antifungal efficacy primarily stems from the inhibition of CYP51 and the subsequent disruption of ergosterol biosynthesis, while their anticancer properties are attributed to the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and exploit the therapeutic potential of this important class of molecules.

References

The Cutting Edge of Antifungal Development: A Technical Guide to Novel 1,2,4-Triazole Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthesis, Activity, and Mechanisms of a New Generation of 1,2,4-Triazole Antifungals

The persistent threat of invasive fungal infections, coupled with the rise of drug-resistant strains, has underscored the urgent need for novel antifungal agents. The 1,2,4-triazole scaffold remains a cornerstone in antifungal drug design, and recent research has unveiled a new wave of potent derivatives with promising clinical potential. This technical guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of these next-generation 1,2,4-triazole antifungals, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Enduring Importance of 1,2,4-Triazoles

The five-membered, nitrogen-containing 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core structure of widely used antifungal drugs such as fluconazole and voriconazole.[1] These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] The disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[4][5] However, the emergence of resistance necessitates the development of new triazole derivatives that can overcome existing resistance mechanisms and exhibit a broader spectrum of activity.

Key Structural Classes and Synthetic Strategies

Recent research has focused on the design and synthesis of novel 1,2,4-triazole derivatives through various strategies, including molecular hybridization and the introduction of diverse side chains. These modifications aim to enhance binding affinity to the target enzyme, improve pharmacokinetic properties, and broaden the antifungal spectrum.

One promising approach involves the synthesis of 1,2,4-triazole derivatives bearing a thioether moiety.[6] Another successful strategy has been the creation of hybrid molecules that combine the 1,2,4-triazole core with other bioactive scaffolds, such as pyrimidine.[6] The general synthetic pathways often involve multi-step reactions, including cyclization, chlorination, hydrazinolysis, and thioetherification to construct the desired molecular architecture.[6]

Antifungal Activity: A Quantitative Overview

The antifungal efficacy of newly synthesized 1,2,4-triazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1] A summary of the in vitro antifungal activities of representative novel 1,2,4-triazole compounds is presented below.

Compound/DerivativeFungal SpeciesMIC (μg/mL)Reference CompoundMIC (μg/mL)Reference
Series 1: Triazoles with Phenylethynyl Pyrazole Side Chains
Compound 5kCandida albicans0.125Fluconazole>64[1]
Cryptococcus neoformans0.125[1]
Aspergillus fumigatus8.0[1]
Compound 6cCandida albicans0.0625Fluconazole>64[1]
Cryptococcus neoformans0.0625[1]
Aspergillus fumigatus4.0[1]
Series 2: Fluconazole Analogues with Benzylthio Functionality
Compound 8bCandida albicans (Fluconazole-resistant)0.063 - 16Fluconazole>64[7]
Compound 8eCandida parapsilosis (Fluconazole-resistant)0.063 - 16Fluconazole>64[7]
Series 3: 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives
Compound 5hBotrytis cinerea (cucumber)---[6]
Compound 5oBotrytis cinerea (strawberry)---[6]
Compound 5rBotrytis cinerea (tobacco)---[6]
Series 4: Triazoles with Aryl-propanamide Side Chains
Compound A1Candida albicans≤0.125Fluconazole0.25-1[8]
Candida glabrata≤0.125[8]
Compound A2Candida albicans≤0.125Fluconazole0.25-1[8]
Candida glabrata≤0.125[8]

Experimental Protocols

General Synthesis of Novel 1,2,4-Triazole Derivatives

The synthesis of new 1,2,4-triazole antifungals typically follows a multi-step synthetic route. A generalized workflow is depicted below. The specific reagents and reaction conditions are tailored to achieve the desired final compounds.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Substituted Benzoic Acid, Thiocarbohydrazide) Step1 Cyclization to form 1,2,4-triazole-3-thiol core Start->Step1 Step2 Introduction of Side Chains (e.g., Alkylation, Acylation) Step1->Step2 Step3 Further Functionalization (e.g., Schiff Base Formation, Click Chemistry) Step2->Step3 Purification Purification (e.g., Column Chromatography, Recrystallization) Step3->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, X-ray Crystallography) Purification->Characterization Final Novel 1,2,4-Triazole Derivative Characterization->Final

A generalized workflow for the synthesis of novel 1,2,4-triazole derivatives.

A representative synthetic protocol for a class of 1,2,4-triazole thioether derivatives involves the following key steps:

  • Synthesis of the 1,2,4-triazole-3-thiol core: This is often achieved by reacting a suitable carboxylic acid with thiocarbohydrazide in the presence of a dehydrating agent.

  • S-Alkylation: The resulting triazole-thiol is then reacted with an appropriate alkyl halide to introduce the desired side chain at the sulfur atom.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The structure is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[6]

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

G cluster_testing Antifungal Susceptibility Testing Workflow Prep_Inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Dispense Dispense Compounds and Inoculum into 96-well Microtiter Plates Prep_Inoculum->Dispense Prep_Compounds Prepare Serial Dilutions of Test Compounds in DMSO Prep_Compounds->Dispense Incubate Incubate Plates (e.g., 24-48 hours at 35°C) Dispense->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) (Visual or Spectrophotometric Reading) Incubate->Read_MIC

A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

The key steps in this protocol are:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Preparation of Drug Dilutions: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate, and the plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.[1][9]

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

The primary mechanism of action of 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2][3] This pathway is essential for the production of ergosterol, a major component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal therapy.

G cluster_pathway Ergosterol Biosynthesis Pathway and Triazole Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Demethylated_Lanosterol 14-demethyl-lanosterol Ergosterol Ergosterol Demethylated_Lanosterol->Ergosterol Multiple Steps Triazoles 1,2,4-Triazole Antifungals Triazoles->CYP51 Inhibition CYP51->Demethylated_Lanosterol

The ergosterol biosynthesis pathway highlighting the inhibitory action of 1,2,4-triazole antifungals on CYP51.

The inhibition of CYP51 by triazole antifungals leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth and cell death.[4][5]

Conclusion and Future Directions

The discovery and synthesis of novel 1,2,4-triazole derivatives represent a significant advancement in the fight against fungal infections. The compounds highlighted in this guide demonstrate potent in vitro activity against a broad range of fungal pathogens, including resistant strains. The continued exploration of this versatile chemical scaffold, guided by structure-activity relationship studies and a deep understanding of the target enzyme, holds immense promise for the development of the next generation of highly effective and safe antifungal drugs. Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to facilitate their translation into clinical candidates.

References

An In-Depth Technical Guide on the Physicochemical Properties of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. Due to the limited availability of direct experimental data for this specific molecule, this paper also presents data for structurally analogous compounds and outlines detailed, standard experimental protocols for the determination of these key parameters. Furthermore, this guide explores the common biological activities and synthetic pathways associated with this class of compounds.

Core Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly accessible literature. Therefore, to provide valuable context for researchers, the following table includes predicted values and experimental data for structurally similar compounds. These values can serve as estimations for guiding experimental design and computational modeling.

Table 1: Physicochemical Data of this compound and Related Analogs

PropertyThis compound (Predicted/Estimated)4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one4-Phenyl-1H-1,2,4-triazole-3-thiol
Molecular Formula C₈H₆FN₃OC₈H₆ClN₃OC₈H₈N₄S
Molecular Weight 179.15 g/mol 195.60 g/mol 192.24 g/mol
Melting Point (°C) Not available255[1]195 (dec.)[2]
pKa Not availableNot availableNot available
LogP Not available1.6 (Predicted)Not available
Solubility Expected to be soluble in polar organic solventsNot availableNot available

Note: "dec." indicates decomposition.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dried, powdered compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute).

  • Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded. This range is the melting point of the substance. A narrow melting range (typically 0.5-2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a crucial property that influences a compound's formulation, administration, and bioavailability.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) should be chosen.

  • Sample Preparation: A precisely weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

  • Solvent Addition: A measured volume of the selected solvent is added to the vial.

  • Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification: The solution is visually inspected for undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solid, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is critical for understanding its behavior in physiological environments.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the steepest part of the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

  • Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a buffer at a specific pH), are saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The antifungal activity of many triazole compounds, such as fluconazole and itraconazole, stems from their ability to inhibit the enzyme lanosterol 14α-demethylase.[5] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazole antifungals disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.

Antifungal_Mechanism_of_Triazoles cluster_Fungal_Cell Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Demethylase Lanosterol 14α-demethylase Lanosterol->Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Demethylase->Ergosterol Demethylation Triazole 4-Aryl-1,2,4-triazol-5-one (e.g., 4-(4-Fluorophenyl)-1H- 1,2,4-triazol-5(4H)-one) Triazole->Demethylase Inhibition

Antifungal mechanism of action for triazole compounds.

Synthetic Workflow

The synthesis of 4-aryl-1H-1,2,4-triazol-5(4H)-ones can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate intermediate, such as a thiosemicarbazide derivative. The following diagram illustrates a generalized experimental workflow for the synthesis of this class of compounds.

Synthesis_Workflow Start Start Materials: - Aryl isothiocyanate - Carboxylic acid hydrazide Reaction1 Reaction: Formation of Thiosemicarbazide Start->Reaction1 Intermediate1 Intermediate: 1-Aroyl-4-aryl-thiosemicarbazide Reaction1->Intermediate1 Reaction2 Cyclization Reaction Intermediate1->Reaction2 Product Product: 4-Aryl-3-substituted-1H-1,2,4- triazole-5(4H)-thione Reaction2->Product Reaction3 Optional Desulfurization/ Oxidation Product->Reaction3 FinalProduct Final Product: 4-Aryl-1H-1,2,4-triazol-5(4H)-one Reaction3->FinalProduct Purification Purification: Recrystallization/Chromatography FinalProduct->Purification Analysis Analysis: NMR, IR, Mass Spec, M.P. Purification->Analysis End End Analysis->End

Generalized synthetic workflow for 4-aryl-1H-1,2,4-triazol-5(4H)-ones.

A general synthetic procedure involves reacting an aryl isothiocyanate with a carboxylic acid hydrazide to form a 1-aroyl-4-aryl-thiosemicarbazide intermediate. This intermediate then undergoes cyclization, often in the presence of a base or acid, to yield the 4-aryl-1H-1,2,4-triazole-5(4H)-thione. Subsequent desulfurization or oxidation can then lead to the desired 4-aryl-1H-1,2,4-triazol-5(4H)-one.[6] The final product is then purified, typically by recrystallization or column chromatography, and its structure is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, along with melting point analysis.

References

Methodological & Application

Synthesis Protocol for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step synthesis protocol for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is designed to be clear and reproducible for researchers in relevant fields.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an N-formyl-N'-arylsemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired triazolone ring system.

Synthesis_Workflow reagents 4-Fluorophenyl isocyanate + Formohydrazide intermediate 1-Formyl-4-(4-fluorophenyl)semicarbazide reagents->intermediate Step 1: Semicarbazide Formation product This compound intermediate->product Step 2: Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section details the materials and methods for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Fluorophenyl isocyanate≥98%Commercially Available
Formohydrazide≥97%Commercially Available
Anhydrous Tetrahydrofuran (THF)Reagent GradeCommercially Available
Sodium Hydroxide (NaOH)ACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Step-by-Step Synthesis

Step 1: Synthesis of 1-Formyl-4-(4-fluorophenyl)semicarbazide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve formohydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of 4-fluorophenyl isocyanate (1.0 eq) in anhydrous THF (20 mL) to the cooled formohydrazide solution over a period of 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 1-formyl-4-(4-fluorophenyl)semicarbazide, can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • To the crude 1-formyl-4-(4-fluorophenyl)semicarbazide from the previous step, add a 2 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Reflux the mixture for 4-6 hours. Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6.

  • The resulting precipitate is the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford pure this compound.

Characterization Data

The synthesized compound can be characterized by various analytical techniques. The expected data, based on the analogous 4-(4-chlorophenyl) derivative, are summarized below.

PropertyExpected Value
Physical Appearance White to off-white solid
Melting Point (°C) Expected to be in the range of 200-220 °C
Molecular Formula C₈H₆FN₃O
Molecular Weight 179.15 g/mol
¹H NMR (DMSO-d₆, ppm) δ ~11.5 (s, 1H, NH), ~8.2 (s, 1H, CH), ~7.5-7.3 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆, ppm) δ ~160 (C=O), ~162 (d, ¹JCF), ~145 (C-H), ~128 (d, ³JCF), ~116 (d, ²JCF)
IR (KBr, cm⁻¹) ~3200-3000 (N-H), ~1700 (C=O), ~1600 (C=N), ~1220 (C-F)

Logical Relationship of Synthesis

The synthesis follows a logical progression from simple starting materials to a more complex heterocyclic structure.

logical_flow start Starting Materials (4-Fluorophenyl isocyanate, Formohydrazide) intermediate_formation Nucleophilic Addition (Formation of Semicarbazide Intermediate) start->intermediate_formation cyclization Intramolecular Cyclization (Base-catalyzed) intermediate_formation->cyclization product Final Product (this compound) cyclization->product

Caption: Logical flow of the synthesis process.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Triazole antifungal agents are a cornerstone in the management of invasive fungal infections. However, the emergence of resistance poses a significant clinical challenge. Accurate and reproducible in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring resistance trends, and facilitating the development of new antifungal agents. These application notes provide detailed protocols for determining the susceptibility of fungi, particularly Candida and Aspergillus species, to triazole compounds using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7]

This document outlines two primary methods: Broth Microdilution and Disk Diffusion. It also includes information on quality control, data interpretation, and the underlying molecular mechanisms of triazole resistance.

Key Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This method is considered the reference standard by both CLSI (M27-A3 for yeasts, M38-A2 for filamentous fungi) and EUCAST (E.DEF 7.3.2 for yeasts, E.DEF 9.4 for molds).[3][7][8]

Materials:

  • 96-well U-shaped bottom microdilution plates[5]

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[5]

  • Triazole antifungal powders (e.g., fluconazole, itraconazole, voriconazole, posaconazole)

  • Sterile saline or water

  • Spectrophotometer

  • Vortex mixer

  • Calibrated pipettes

  • Fungal isolates and quality control (QC) strains

  • Incubator (35°C)[9][10]

Procedure:

  • Antifungal Stock Solution Preparation: Prepare stock solutions of triazole compounds by dissolving the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Further dilute in RPMI 1640 medium to create working solutions at 2x the final desired concentrations.

  • Microdilution Plate Preparation: Dispense 100 µL of the 2x antifungal working solutions into the wells of a 96-well plate. A serial two-fold dilution is typically performed to achieve a range of concentrations. The final well should be a drug-free growth control.

  • Inoculum Preparation:

    • Yeasts (Candida spp.): Subculture the isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[7] Prepare a suspension of fungal colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[10] Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Filamentous Fungi (Aspergillus spp.): Grow the isolate on potato dextrose agar for 5-7 days to encourage conidiation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 20). Adjust the conidial suspension to a specific optical density as per CLSI or EUCAST guidelines to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Inoculation: Add 100 µL of the final diluted inoculum suspension to each well of the microdilution plate.

  • Incubation: Incubate the plates at 35°C. For Candida spp., incubation is typically for 24-48 hours. For Aspergillus spp., incubation can extend from 24 to 72 hours.[9]

  • Reading Results: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.[11][12] This can be determined visually or with a spectrophotometer.

Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution, particularly suitable for routine clinical laboratories.[1][2] CLSI document M44 provides guidance for yeasts, and M51-A for filamentous fungi.[2][9][10][13]

Materials:

  • Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)[13]

  • Sterile Petri dishes (150 mm)

  • Paper disks impregnated with known concentrations of triazole compounds (e.g., fluconazole 25 µg, voriconazole 1 µg)[14]

  • Sterile cotton swabs

  • Fungal isolates and QC strains

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply the triazole-impregnated disks to the surface of the inoculated agar. Ensure firm contact between the disk and the agar.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.[9]

  • Reading Results: Measure the diameter of the zone of inhibition (where growth is visibly reduced) to the nearest millimeter.[9] For triazoles, the endpoint is often read as 80% growth inhibition.[9][10]

Data Presentation

Table 1: CLSI and EUCAST MIC Breakpoints for Triazoles against Candida spp. (µg/mL)
Antifungal AgentOrganismCLSI Breakpoint (S/SDD/R)EUCAST Breakpoint (S/I/R)
Fluconazole C. albicans≤2 / 4 / ≥8≤1 / - / >1
C. parapsilosis≤2 / 4 / ≥8≤1 / - / >1
C. tropicalis≤2 / 4 / ≥8≤1 / - / >1
C. glabrata- / ≤32 / ≥64 (SDD)≤0.002 / - / >16
Voriconazole C. albicans≤0.12 / 0.25-0.5 / ≥1≤0.064 / - / >0.125
C. parapsilosis≤0.12 / 0.25-0.5 / ≥1≤0.032 / - / >0.032
C. tropicalis≤0.12 / 0.25-0.5 / ≥1≤0.064 / - / >0.125
Itraconazole Candida spp.-≤0.06 / - / >0.06
Posaconazole Candida spp.-≤0.06 / - / >0.06

S=Susceptible, SDD=Susceptible-Dose Dependent, R=Resistant, I=Susceptible, Increased exposure. Breakpoints are subject to change; refer to the latest CLSI M60 and EUCAST documents.[5][14]

Table 2: EUCAST Epidemiological Cutoff Values (ECOFFs) for Aspergillus fumigatus (µg/mL)
Antifungal AgentECOFF (mg/L)
Itraconazole ≤1
Voriconazole ≤1
Posaconazole ≤0.25

ECOFFs differentiate wild-type (WT) from non-WT isolates and are used for surveillance purposes.[15]

Table 3: Quality Control Ranges for Disk Diffusion (Zone Diameter in mm)
Antifungal Agent (Disk Content)QC StrainCLSI Acceptable Range
Fluconazole (25 µg)C. parapsilosis ATCC 2201922 - 33
C. krusei ATCC 62580
Voriconazole (1 µg)C. parapsilosis ATCC 2201928 - 37
C. krusei ATCC 625816 - 25

QC ranges are essential for monitoring the accuracy and precision of the test.[16][17]

Visualization of Workflows and Pathways

AST_Workflow Figure 1: Experimental Workflow for Triazole Susceptibility Testing cluster_prep Preparation cluster_bmd Broth Microdilution (MIC) cluster_dd Disk Diffusion (Zone Diameter) Isolate Fungal Isolate Culture Subculture on Agar (24-48h, 35°C) Isolate->Culture Suspension Prepare Saline Suspension Culture->Suspension McFarland Adjust to 0.5 McFarland Suspension->McFarland BMD_Inoculum Dilute Suspension in RPMI Medium McFarland->BMD_Inoculum DD_Inoculum Swab MHA Plate McFarland->DD_Inoculum BMD_Plate Inoculate Microdilution Plate (containing triazole dilutions) BMD_Inoculum->BMD_Plate BMD_Incubate Incubate (24-48h, 35°C) BMD_Plate->BMD_Incubate BMD_Read Read MIC (≥50% growth inhibition) BMD_Incubate->BMD_Read DD_Disk Apply Triazole Disks DD_Inoculum->DD_Disk DD_Incubate Incubate (24-48h, 35°C) DD_Disk->DD_Incubate DD_Read Measure Zone Diameter (mm) DD_Incubate->DD_Read

Caption: Experimental Workflow for Triazole Susceptibility Testing

Triazole_Resistance_Mechanisms Figure 2: Key Mechanisms of Triazole Resistance in Candida spp. cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazole Triazole Antifungal Erg11 Lanosterol 14-α-demethylase (Target Enzyme - Erg11p) Triazole->Erg11 inhibits Efflux_Pumps Efflux Pumps Triazole->Efflux_Pumps is expelled by Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->Erg11 includes Ergosterol Ergosterol Erg11->Ergosterol synthesizes Membrane Cell Membrane Ergosterol->Membrane integrates into ABC ABC Transporters (e.g., CDR1, CDR2) Efflux_Pumps->ABC MFS MFS Transporters (e.g., MDR1) Efflux_Pumps->MFS Target_Mutation Target Site Alteration: Mutations in ERG11 gene reduce triazole binding affinity. Target_Mutation->Erg11 affects Target_Overexpression Target Overexpression: Increased production of Erg11p dilutes the drug's effect. Target_Overexpression->Erg11 increases Efflux_Upregulation Efflux Pump Upregulation: Increased expression of ABC/MFS transporters actively removes the drug from the cell. Efflux_Upregulation->Efflux_Pumps increases

Caption: Key Mechanisms of Triazole Resistance in Candida spp.

Calcineurin_Pathway Figure 3: Calcineurin Signaling Pathway and Triazole Stress Response Triazole_Stress Triazole-Induced Membrane Stress Calcium_Influx Ca²⁺ Influx Triazole_Stress->Calcium_Influx Calmodulin Calmodulin (CaM) Calcium_Influx->Calmodulin activates Calcineurin Calcineurin (CnaA/CnaB) Calmodulin->Calcineurin activates CrzA CrzA (Transcription Factor) Calcineurin->CrzA dephosphorylates Nucleus Nucleus CrzA->Nucleus translocates to Stress_Response_Genes Stress Response Genes (e.g., cell wall integrity) Nucleus->Stress_Response_Genes activates transcription of Tolerance Increased Triazole Tolerance Stress_Response_Genes->Tolerance

Caption: Calcineurin Signaling Pathway and Triazole Stress Response

Mechanisms of Triazole Resistance

Understanding the molecular basis of resistance is critical for interpreting susceptibility test results and developing new therapeutic strategies. The primary mechanisms of triazole resistance in fungi, particularly in Candida species, include:

  • Alterations in the Drug Target: The primary target of triazoles is the enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene, which is essential for ergosterol biosynthesis.[18][19][20][21] Point mutations in the ERG11 gene can alter the structure of the enzyme, reducing its binding affinity for triazole drugs and thereby decreasing their inhibitory effect.[18][19][20]

  • Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme. This overproduction requires higher intracellular concentrations of the triazole to achieve an inhibitory effect.[19][20][21] This can be mediated by gain-of-function mutations in the transcription factor Upc2.[19][20][22]

  • Increased Drug Efflux: Fungal cells can actively pump triazole drugs out of the cell, preventing them from reaching their target.[18][21] This is primarily mediated by the overexpression of efflux pumps belonging to two major families: the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[18][21][22]

  • Role of the Calcineurin Signaling Pathway: The calcineurin signaling pathway is a key regulator of stress responses in fungi.[23][24][25][26] When fungal cells are exposed to the membrane stress caused by triazoles, this pathway can be activated.[24][26][27] Activation of calcineurin can lead to the expression of genes involved in cell wall integrity and ion homeostasis, ultimately contributing to increased drug tolerance.[23][27] Therefore, this pathway represents a potential target for synergistic antifungal therapies.[23][26]

References

Application Notes and Protocols for Cell Viability Assay of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for determining the cell viability and cytotoxic potential of the compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The primary method described is the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable method for assessing metabolic activity as an indicator of cell viability.[1][2][3] An alternative, more rapid protocol using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is also presented. These protocols are intended for researchers in drug discovery, toxicology, and cancer research.

Introduction

Triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal, anticancer, and antiviral properties.[4][5][6] The compound this compound belongs to this class and necessitates evaluation for its effects on cell viability to understand its therapeutic potential or toxicity.

Cell viability assays are crucial for determining the cellular response to chemical compounds. The MTT assay is a standard method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[3][7] The MTS assay is a similar, more convenient alternative where the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[1][8]

This application note provides a step-by-step protocol for utilizing the MTT and MTS assays to evaluate the dose-dependent effects of this compound on a selected cell line.

Potential Signaling Pathways

Triazole-containing compounds have been shown to modulate various signaling pathways. While the specific mechanism of this compound is yet to be fully elucidated, related compounds have been reported to impact pathways critical for cell survival and proliferation, such as the Wnt/β-catenin and mTOR signaling pathways.[9][10] For instance, some triazole derivatives act as inhibitors of the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[10] Others have been found to inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[9]

G Simplified Wnt/β-catenin Signaling Pathway cluster_0 cluster_1 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (GSK-3β, CK1, Axin, APC) Dishevelled->DestructionComplex Inhibition GSK3b GSK-3β CK1 CK1 Axin Axin APC APC BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Nucleus Nucleus

Caption: Simplified Wnt/β-catenin signaling pathway.

Experimental Protocols

  • This compound (Test Compound)

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][7]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol or acidic SDS solution)[7][12]

  • Sterile 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

This protocol is adapted from established MTT assay procedures.[1][7][13]

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cells in a complete culture medium to a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[11]

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[1][7]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][13]

This protocol is a more streamlined alternative to the MTT assay.[1][13]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • MTS Reagent Addition:

    • After the desired incubation period with the test compound, add 20 µL of the MTS reagent directly to each well.[1][13]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[1][13]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[1] No solubilization step is required.

G Cell Viability Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate Overnight SeedCells->Incubate24h AddCompound Add Test Compound (Varying Concentrations) Incubate24h->AddCompound IncubateXh Incubate (24, 48, or 72h) AddCompound->IncubateXh AddReagent Add MTT or MTS Reagent IncubateXh->AddReagent Incubate4h Incubate (1-4h) AddReagent->Incubate4h Solubilize Add Solubilization Solution (MTT Assay Only) Incubate4h->Solubilize If MTT ReadAbsorbance Read Absorbance Incubate4h->ReadAbsorbance If MTS Solubilize->ReadAbsorbance AnalyzeData Data Analysis (Calculate % Viability, IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: General workflow for MTT/MTS cell viability assays.

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of the test compound.

Calculation of Percentage Viability:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results can be summarized in a table as shown below.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0) 1.2540.087100.0%
1 1.1980.07595.5%
5 1.0530.06184.0%
10 0.8760.05569.8%
25 0.5430.04243.3%
50 0.2110.02916.8%
100 0.0980.0157.8%

The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the compound concentration on a logarithmic scale and fitting the data to a dose-response curve.[11]

Conclusion

The MTT and MTS assays are robust and reliable methods for assessing the cytotoxic effects of this compound on cultured cells. The provided protocols offer a detailed guide for conducting these experiments. Accurate determination of the IC50 value and understanding the dose-response relationship are critical early steps in the evaluation of this compound for its potential therapeutic applications or toxicological risk. Further studies may be required to elucidate the specific molecular mechanisms and signaling pathways involved in its activity.

References

Application Notes and Protocols: In Vitro Screening of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published data for structurally related 1,2,4-triazole derivatives. As of the date of this document, specific in vitro screening data for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one against cancer cell lines is not extensively available in the public domain. The methodologies and potential mechanisms of action described herein are representative of the compound class and should be adapted and validated for the specific compound of interest.

Introduction

The 1,2,4-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties. This document provides a detailed overview of the in vitro screening of 4-aryl-1H-1,2,4-triazol-5(4H)-one derivatives, with a focus on methodologies applicable to the screening of this compound against various cancer cell lines. The protocols outlined below cover key assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Data Presentation

The cytotoxic activity of various 1,2,4-triazole derivatives against a panel of human cancer cell lines is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of greater cytotoxic potency.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM)
Compound A MCF-7Breast Adenocarcinoma0.891Staurosporine3.144
MDA-MB-231Breast Adenocarcinoma1.914Staurosporine4.385
Compound B HT-29Colon Adenocarcinoma12.69 ± 7.14Cisplatin14.01
Compound C CaCo2Colorectal Adenocarcinoma26.15Cisplatin25.22
Compound D HeLaCervical Carcinoma8.7--
Compound E A549Lung Carcinoma>50Doxorubicin4.96
HT-1080Fibrosarcoma15.13Doxorubicin6.36
Compound F HCT-116Colon Carcinoma>50Doxorubicin5.13

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_addition Add Serial Dilutions of Compound overnight_incubation->compound_addition incubation_24_72h Incubate for 24-72h compound_addition->incubation_24_72h mtt_addition Add MTT Reagent incubation_24_72h->mtt_addition formazan_incubation Incubate for 3-4h mtt_addition->formazan_incubation solubilization Add DMSO to Dissolve Formazan formazan_incubation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with the test compound using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and incubate overnight.

    • Treat cells with various concentrations of the compound for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples using a flow cytometer.

    • Differentiate cell populations:

      • Viable cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_compound Treat with Compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_pbs Wash with Cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_reagents Add Annexin V-FITC & PI resuspend_buffer->add_reagents incubate_dark Incubate in Dark add_reagents->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify_populations Quantify Cell Populations (Viable, Apoptotic, Necrotic) flow_cytometry->quantify_populations

Apoptosis Assay Workflow

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the PI fluorescence of a cell population using flow cytometry, one can distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% Ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.

    • Add PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

Potential Signaling Pathways

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most commonly implicated pathways are the EGFR and PI3K/Akt/mTOR pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation and survival.[1][2][3] Overactivation of this pathway is a common feature in many cancers. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.

EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Triazole 4-(4-Fluorophenyl)-1H- 1,2,4-triazol-5(4H)-one Triazole->EGFR Inhibits (Potential)

Potential Inhibition of EGFR Pathway

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is frequently observed in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response cluster_inhibition Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTOR->Growth Triazole 4-(4-Fluorophenyl)-1H- 1,2,4-triazol-5(4H)-one Triazole->PI3K Inhibits (Potential)

Potential Inhibition of PI3K/Akt/mTOR Pathway

References

Application Notes and Protocols for Evaluating the Antifungal Activity of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the in vitro antifungal activity of the novel compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.

Introduction

Triazole-based compounds represent a cornerstone of antifungal therapy.[1] Their primary mechanism of action involves the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. The structural motif of this compound suggests its potential as a novel antifungal agent within this class. These protocols outline the standardized methods for determining its efficacy against various fungal pathogens.

Mechanism of Action: Triazole Antifungals

Triazole antifungal agents act by disrupting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring binds to the heme iron atom in the cytochrome P450 active site of the enzyme, preventing it from functioning. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structural integrity and function.

G cluster_0 Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential component of Enzyme->Ergosterol Catalyzes conversion to Compound This compound Compound->Enzyme Inhibits

Caption: Mechanism of action of this compound.

Data Presentation

While specific antifungal activity data for this compound is not yet publicly available, the following table provides representative Minimum Inhibitory Concentration (MIC) data for closely related triazole derivatives and common antifungal drugs against various fungal pathogens. This data can serve as a benchmark for evaluating the novel compound.

Table 1: Representative In Vitro Antifungal Activity of Triazole Compounds (MIC in µg/mL)

Fungal Species4-Allyl-5-(4-hydroxyphenyl)-1,2,4-triazoleFluconazole[3][4]Itraconazole[2][5][6]
Candida albicans12.50.20 - 0.39≤0.08
Candida glabrata>1003.13 - 12.5Lower activity
Candida tropicalis50-≤0.08
Cryptococcus neoformans12.53.13 - 12.5≤0.08
Aspergillus niger>100--
Aspergillus fumigatus-23.9 - >100≤5

Data for 4-Allyl-5-(4-hydroxyphenyl)-1,2,4-triazole is sourced from[7].

Experimental Protocols

Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27)

This method determines the Minimum Inhibitory Concentration (MIC) of the test compound against yeast isolates.

Materials:

  • This compound (Test Compound)

  • Standard antifungal agents (e.g., Fluconazole, Itraconazole)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the test compound and standard antifungals in DMSO to a concentration of 1600 µg/mL.

    • Perform serial dilutions in RPMI 1640 medium to create working solutions.

  • Inoculum Preparation:

    • Subculture yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microdilution Plate Preparation:

    • Add 100 µL of the appropriate antifungal working solution to the wells of a 96-well plate.

    • The final drug concentrations should typically range from 0.125 to 64 µg/mL.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted yeast inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This concentration is the MIC.

G cluster_workflow Broth Microdilution Workflow A Prepare Antifungal Stock Solutions C Prepare Microdilution Plates with Serial Dilutions A->C B Prepare Yeast Inoculum D Inoculate Plates B->D C->D E Incubate at 35°C for 24-48h D->E F Read MIC (Visual/Spectrophotometric) E->F

Caption: Broth microdilution experimental workflow.

Protocol 2: Disk Diffusion Method for Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M44)

This method provides a qualitative assessment of antifungal activity by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound (Test Compound)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Yeast isolates

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Incubator (35°C)

  • Calipers

Procedure:

  • Preparation of Antifungal Disks:

    • Prepare a solution of the test compound in a suitable solvent.

    • Impregnate sterile blank paper disks with a known amount of the compound solution and allow them to dry.

  • Inoculum Preparation:

    • Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Place the antifungal disks on the inoculated agar surface.

    • Ensure firm contact between the disk and the agar.

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using calipers.

    • The size of the inhibition zone is indicative of the compound's antifungal activity.

G cluster_workflow Disk Diffusion Workflow A Prepare Antifungal Disks D Apply Disks to Inoculated Plate A->D B Prepare Yeast Inoculum (0.5 McFarland) C Inoculate Agar Plate B->C C->D E Incubate at 35°C for 20-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Disk diffusion experimental workflow.

Conclusion

The provided protocols offer standardized and reliable methods for the initial in vitro evaluation of the antifungal properties of this compound. Adherence to these methodologies will ensure the generation of high-quality, comparable data, which is crucial for the preclinical assessment and further development of this promising compound as a potential new antifungal agent.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel triazole compound, 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy and reproducibility.

Data Presentation

The antimicrobial activity of this compound can be effectively summarized in a tabular format. This allows for a clear and concise presentation of its potency against a panel of clinically relevant microorganisms.

Table 1: Example MIC Data for this compound

MicroorganismStrain IDMIC (µg/mL)
Fungi
Candida albicansATCC 9002816
Candida glabrataATCC 9003032
Candida parapsilosisATCC 220198
Candida kruseiATCC 6258>64
Aspergillus fumigatusATCC 2043054
Aspergillus flavusATCC 2043048
Bacteria (Gram-positive)
Staphylococcus aureusATCC 2921364
Enterococcus faecalisATCC 29212>64
Bacteria (Gram-negative)
Escherichia coliATCC 25922>64
Pseudomonas aeruginosaATCC 27853>64

Note: The data presented in this table are for illustrative purposes only and may not represent the actual MIC values of this compound.

Experimental Protocols

Accurate determination of MIC values relies on standardized and meticulously followed protocols. The two most widely accepted methods, broth microdilution and agar dilution, are detailed below.

Protocol 1: Broth Microdilution Method

This method is a highly utilized technique for determining the MIC of antimicrobial agents in a liquid growth medium.[1]

1. Materials:

  • This compound

  • Sterile 96-well U-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • Test microorganisms (including recommended QC strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 for fungi)[2][3]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator

2. Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth (typically ≤1%).

    • Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for bacteria and 1-5 x 10^5 CFU/mL for yeast). This can be done visually or using a spectrophotometer.

    • Further dilute the standardized inoculum in the appropriate broth to achieve the final desired inoculum density in the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast).

  • Microtiter Plate Setup:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antimicrobial agent.

    • This will result in wells with decreasing concentrations of the test compound.

    • Leave one well with broth only as a sterility control and another well with broth and inoculum as a growth control.

  • Inoculation:

    • Inoculate each well (except the sterility control) with the appropriate volume of the diluted microbial suspension to achieve the final target inoculum concentration.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 24-48 hours for fungi, 37°C for 16-20 hours for bacteria).

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium. This method is particularly useful for testing multiple isolates simultaneously.

1. Materials:

  • This compound

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, RPMI-1640 with 2% glucose for fungi)

  • Test microorganisms (including recommended QC strains)

  • Sterile saline (0.85%) or PBS

  • Spectrophotometer

  • Inoculum replicating device (optional)

  • Incubator

2. Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the antimicrobial stock solution.

    • Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

    • Add a specific volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Prepare a control plate containing no antimicrobial agent.

  • Preparation of Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Inoculation:

    • Spot a standardized volume (e.g., 1-2 µL) of each microbial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing concentrations of the antimicrobial agent.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates under the appropriate conditions as described in the broth microdilution protocol.

  • Reading and Interpretation:

    • After incubation, examine the plates for the presence of microbial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. Any growth, including a faint haze or a single colony, should be noted.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solution of This compound C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Appropriate Temperature D->E F Visually Read Results for Turbidity E->F G Determine MIC F->G

Broth Microdilution Workflow Diagram

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solution of This compound B Prepare Agar Plates with Serial Dilutions of Compound A->B D Spot Inoculate Agar Plates with Microbial Suspensions B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates D->E F Examine Plates for Growth E->F G Determine MIC F->G

Agar Dilution Workflow Diagram

References

Troubleshooting & Optimization

Troubleshooting common problems in the synthesis of 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Common Problems

This section addresses prevalent issues in 1,2,4-triazole synthesis in a question-and-answer format, offering insights into potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole

Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

A: Low yields are a frequent challenge in 1,2,4-triazole synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature in increments of 10-20°C or extending the reaction time. For sluggish reactions, microwave irradiation can significantly shorten reaction times and improve yields.[1][2][3]

  • Purity of Starting Materials: Impurities in the starting materials, such as residual water in hydrazides, can interfere with the reaction.[4]

    • Solution: Ensure all reactants and solvents are pure and dry. Recrystallize solid starting materials and distill solvents if necessary.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of starting materials or the product.[2][5]

    • Solution: Screen a range of temperatures to find the optimal balance for your specific substrates. For thermally sensitive compounds, running the reaction at a lower temperature for a longer duration may be beneficial.[4]

  • Inefficient Water Removal (for condensation reactions): In reactions like the Pellizzari synthesis, the removal of water as a byproduct drives the reaction forward.

    • Solution: If applicable to your setup, use a Dean-Stark trap to effectively remove water from the reaction mixture.[6]

G start Low or No Yield check_completion Is the reaction going to completion? (Monitor by TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Are starting materials pure and dry? check_completion->check_purity Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Consider microwave irradiation incomplete->optimize_conditions impure Impure Starting Materials check_purity->impure No check_temp Is the reaction temperature optimal? check_purity->check_temp Yes purify Purify Reactants: - Recrystallize solids - Distill solvents impure->purify suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp No product_decomposition Product/Reactant Decomposition check_temp->product_decomposition Possible Decomposition screen_temp Screen a range of temperatures suboptimal_temp->screen_temp lower_temp Lower reaction temperature and extend reaction time product_decomposition->lower_temp

Troubleshooting workflow for low or no yield in 1,2,4-triazole synthesis.

Problem 2: Formation of Side Products

Q: My reaction is producing a mixture of products, including my desired 1,2,4-triazole. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common issue that can complicate purification and reduce the yield of the target molecule. The nature of the side products often depends on the synthetic route employed.

Common Side Products and Mitigation Strategies:

  • 1,3,4-Oxadiazoles: This is a prevalent side product, especially in reactions involving hydrazides, arising from a competing cyclization pathway.[4]

    • Solution:

      • Ensure strictly anhydrous reaction conditions.

      • Lowering the reaction temperature can favor the formation of the triazole over the oxadiazole.[4]

  • Isomeric Mixtures: In reactions like the Einhorn-Brunner synthesis with unsymmetrical imides, a mixture of regioisomers can be formed.[7] Alkylation of unsubstituted 1,2,4-triazoles can also lead to a mixture of N-1 and N-4 alkylated products.

    • Solution for Einhorn-Brunner: The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. To favor a single isomer, maximize the electronic difference between the two acyl groups. For example, pairing a strongly electron-withdrawing group with an electron-donating group will provide better regiocontrol.[2][7]

    • Solution for Alkylation: The choice of catalyst can control regioselectivity in some cycloaddition reactions. For instance, Ag(I) catalysts can favor 1,3-disubstituted products, while Cu(II) catalysts may favor 1,5-disubstituted products.[8]

  • Acyl Interchange (Pellizzari Reaction): In unsymmetrical Pellizzari reactions (where the amide and acylhydrazide have different acyl groups), high temperatures can lead to an "interchange of acyl groups," resulting in a mixture of up to three different 1,2,4-triazoles.[5][9]

    • Solution:

      • If possible, design the synthesis to be symmetrical (using an amide and acylhydrazide with the same acyl group).[9]

      • Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[9]

      • Employ microwave synthesis to shorten reaction times and potentially reduce the extent of acyl interchange.[5]

G start Side Product Formation side_product_type Identify Side Product start->side_product_type oxadiazole 1,3,4-Oxadiazole side_product_type->oxadiazole From hydrazides isomers Isomeric Mixture side_product_type->isomers Unsymmetrical reactants acyl_interchange Acyl Interchange Products (Pellizzari) side_product_type->acyl_interchange Unsymmetrical Pellizzari oxadiazole_sol Solutions: - Ensure anhydrous conditions - Lower reaction temperature oxadiazole->oxadiazole_sol isomers_sol Solutions: - Modify substrate electronics (Einhorn-Brunner) - Use regioselective catalysts (CuAAC) isomers->isomers_sol acyl_interchange_sol Solutions: - Use symmetrical reactants - Lower reaction temperature - Use microwave synthesis acyl_interchange->acyl_interchange_sol

Decision tree for addressing common side product formation.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my 1,2,4-triazole product. What are the common challenges and effective purification strategies?

A: Purification of 1,2,4-triazoles can be challenging due to their polarity and, in some cases, their ionic nature (as salts).

Purification Troubleshooting:

  • Compound Streaking on TLC/Column Chromatography: This is often due to the high polarity of the triazole.

    • Solution: Use a more polar eluent system for column chromatography (e.g., increase the percentage of methanol in dichloromethane). Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can also improve peak shape.[10]

  • Poor Separation of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by column chromatography.

    • Solution:

      • Optimize column chromatography conditions by screening different solvent systems and stationary phases (e.g., silica gel, alumina).

      • Attempt fractional recrystallization from various solvents.

      • If separation is still challenging, consider derivatizing the mixture to alter the physical properties of one isomer, facilitating separation.[2]

  • Product "Oiling Out" During Recrystallization: This occurs when the compound comes out of solution above its melting point.

    • Solution: Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a lower-boiling point solvent or adding a co-solvent in which the compound is less soluble can also promote crystallization.[1][11]

  • Low Recovery After Recrystallization: This is often due to the compound being too soluble in the chosen solvent or using an excessive amount of solvent.

    • Solution: Concentrate the mother liquor to recover more product. Perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.[11]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis of 1,2,4-triazoles to aid in experimental design and optimization.

Table 1: Effect of Microwave Irradiation on Pellizzari Reaction [5]

AmideAcylhydrazideMethodTemperature (°C)TimeYield (%)
BenzamideBenzoylhydrazideConventional220-2502-4 hModerate
Aromatic HydrazideSubstituted NitrileMicrowave1502 h>90
VariousVariousConventional-hours~78
VariousVariousMicrowave-10-30 min>90

Table 2: Regioselectivity in Einhorn-Brunner Reaction [2][7]

R¹ (Electron-withdrawing)R² (Electron-donating)Expected Major Isomer
CF₃CO-CH₃CO-3-(Trifluoromethyl)-
NO₂-C₆H₄-CO-CH₃O-C₆H₄-CO-3-(4-Nitrophenyl)-
Cl-C₆H₄-CO-CH₃-C₆H₄-CO-3-(4-Chlorophenyl)-
Note: The group derived from the stronger carboxylic acid (more electron-withdrawing) preferentially occupies the 3-position of the 1,2,4-triazole ring.

Table 3: Comparison of Copper Catalysts in Azide-Alkyne Cycloaddition (CuAAC) [4][12]

Copper SourceLigandReaction TimeYield (%)Reference
Cu(BF₄)₂5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine1 h97
CuSO₄5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine1 h89
Cu(II)Silica-supported 1,2,4-triazine4 cycles>90
CuSO₄·5H₂OSodium AscorbateRoom TempModerate to Excellent[4]

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to 1,2,4-triazoles.

Protocol 1: Pellizzari Reaction (Conventional Heating) [5][6]

This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole.

  • Materials:

    • Benzamide

    • Benzoylhydrazide

    • High-boiling point solvent (e.g., nitrobenzene, optional)

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

    • If using a solvent, add it to the flask.

    • Heat the mixture to 220-250°C with stirring under a nitrogen atmosphere.

    • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The solid product is then purified by recrystallization from ethanol.

Protocol 2: Einhorn-Brunner Reaction [5][13]

This protocol provides a general procedure for the synthesis of a substituted 1,2,4-triazole.

  • Materials:

    • Diacylamine (Imide) (1.0 eq)

    • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine in glacial acetic acid.

    • Slowly add the substituted hydrazine to the solution.

    • Heat the reaction mixture to reflux (approximately 110-120°C).

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

    • Once complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum. The product can be further purified by recrystallization or column chromatography.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [12]

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole, which is an isomer of 1,2,4-triazole but often discussed in the same context due to the "click chemistry" approach.

  • Materials:

    • Azide (1.0 mmol)

    • Alkyne (1.2 mmol)

    • Copper salt (e.g., CuSO₄, Cu(BF₄)₂) (0.01-0.05 mmol)

    • Ligand (e.g., 5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine) (0.01-0.05 mmol)

    • Reducing agent (e.g., Sodium Ascorbate) if using a Cu(II) salt

    • Solvent (e.g., water, t-butanol, or a mixture)

  • Procedure:

    • To a reaction vial, add the azide, alkyne, copper salt, and ligand.

    • Add the solvent and, if necessary, the reducing agent.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate key concepts in 1,2,4-triazole synthesis.

G cluster_pellizzari Pellizzari Reaction Mechanism amide Amide intermediate1 Tetrahedral Intermediate amide->intermediate1 hydrazide Acylhydrazide hydrazide->intermediate1 intermediate2 Acylamidrazone intermediate1->intermediate2 triazole 1,2,4-Triazole intermediate2->triazole h2o_out1 - H₂O h2o_out2 - H₂O

Simplified mechanism of the Pellizzari reaction.

G cluster_einhorn_brunner Einhorn-Brunner Reaction Mechanism imide Imide intermediate1 Initial Adduct imide->intermediate1 hydrazine Hydrazine hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 triazole 1,2,4-Triazole intermediate2->triazole h2o_out - 2H₂O

Simplified mechanism of the Einhorn-Brunner reaction.

G cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cu1 Cu(I) cu_acetylide Copper Acetylide cu1->cu_acetylide alkyne Terminal Alkyne alkyne->cu_acetylide cu_triazolide Copper Triazolide cu_acetylide->cu_triazolide azide Azide azide->cu_triazolide cu_triazolide->cu1 Regeneration triazole 1,2,3-Triazole cu_triazolide->triazole

Catalytic cycle of the CuAAC reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: The most common methods include classical approaches like the Pellizzari and Einhorn-Brunner reactions.[14] Modern methods often involve metal-catalyzed reactions, such as the copper-catalyzed synthesis from amidines, and multicomponent reactions that offer high efficiency and regioselectivity.[8][15] Microwave-assisted synthesis has also become a popular technique to accelerate these reactions.[13][16]

Q2: How does microwave irradiation improve the synthesis of 1,2,4-triazoles?

A2: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times (from hours to minutes) and often results in higher yields compared to conventional heating methods.[3][5] This is particularly beneficial for reactions that typically require high temperatures and long reaction times, such as the Pellizzari reaction, as it can minimize the formation of side products.[5]

Q3: What is the key factor for controlling regioselectivity in the Einhorn-Brunner reaction?

A3: The primary factor controlling regioselectivity in the Einhorn-Brunner reaction is the electronic nature of the acyl groups on the unsymmetrical imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon, which is typically attached to the more electron-withdrawing acyl group.[2][7]

Q4: Can I use "click chemistry" to synthesize 1,2,4-triazoles?

A4: The term "click chemistry" is most famously associated with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively produces 1,2,3-triazoles. While not directly forming 1,2,4-triazoles, the principles of click chemistry, such as high efficiency and selectivity, are being applied to develop new synthetic methods for a wide range of heterocycles, including 1,2,4-triazole derivatives through different pathways.

Q5: My 1,2,4-triazole product is a salt. How does this affect purification?

A5: The salt form of a 1,2,4-triazole will have significantly different solubility properties compared to its neutral counterpart, often being more soluble in polar solvents. This can make standard purification techniques like recrystallization and column chromatography more challenging. Specialized techniques such as hydrophilic interaction liquid chromatography (HILIC) or converting the salt to the free base for purification before converting it back to the salt form may be necessary.[1]

References

Technical Support Center: Improving the Purity of Synthesized 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. Our aim is to help you improve the purity and yield of your final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Product Yield

Question: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields can be attributed to several factors, from reaction conditions to the purity of starting materials. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solutions
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: The reaction temperature may be suboptimal. Consider a moderate increase in temperature, but be mindful of potential side reactions.
Purity of Starting Materials - Reagent Quality: Use high-purity starting materials. Impurities in the 4-fluorophenyl isocyanate or the hydrazine derivative can lead to unwanted side reactions and byproducts.
Suboptimal pH Conditions - pH Control: The cyclization step to form the triazolone ring is sensitive to pH. For the cyclization of semicarbazide precursors, alkaline conditions are generally favored for the formation of 1,2,4-triazoles.[1] Ensure the basicity of the reaction medium is appropriate.
Product Loss During Work-up - Extraction: Optimize the extraction procedure to ensure all of the product is transferred from the aqueous phase to the organic phase. Multiple extractions with a suitable solvent are recommended. - Precipitation/Crystallization: If the product is isolated by precipitation, ensure the solution is sufficiently cooled and that an appropriate anti-solvent is used to maximize recovery.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude this compound shows multiple spots on TLC/peaks in HPLC. What are the likely impurities and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their presence.

Potential ImpurityFormation PathwayMitigation Strategies
Unreacted Starting Materials Incomplete reaction.- Increase reaction time and/or temperature as described in "Issue 1". - Ensure stoichiometric amounts of reactants are used.
Isomeric Byproducts (e.g., 1,3,4-Oxadiazole or 1,3,4-Thiadiazole derivatives) The cyclization of the intermediate can sometimes lead to different heterocyclic systems depending on the reaction conditions. For instance, acidic conditions can favor the formation of 1,3,4-thiadiazoles from thiosemicarbazide precursors.[1]- Strictly control the pH of the reaction medium. For the desired 1,2,4-triazol-5(4H)-one, maintain alkaline conditions during the cyclization step.
Di-substituted Hydrazine Byproducts Reaction of the hydrazine starting material with more than one molecule of the isocyanate.- Use a slight excess of the hydrazine derivative to ensure the complete consumption of the isocyanate. - Add the isocyanate dropwise to the hydrazine solution to maintain a low concentration of the isocyanate in the reaction mixture.
Hydrolysis Products Hydrolysis of the isocyanate starting material or the triazolone product during work-up.- Use anhydrous solvents and reagents. - Perform the work-up at a lower temperature to minimize hydrolysis.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to achieve high purity of this compound after initial isolation. What purification techniques are most effective?

Answer: Achieving high purity often requires a combination of techniques.

Purification MethodKey Considerations and Recommendations
Recrystallization - Solvent Selection: This is the most common and effective method for purifying solid organic compounds. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. - Common Solvents for Triazoles: Ethanol, dimethylformamide (DMF), and mixtures of dimethyl sulfoxide (DMSO) and water have been reported for the recrystallization of similar triazole derivatives.[2] A trial-and-error approach with small amounts of material is recommended to find the optimal solvent or solvent system.
Column Chromatography - Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like triazolones. - Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system should provide good separation between the product and impurities on a TLC plate before scaling up to a column.
Acid-Base Extraction - Exploiting Acidity: The N-H proton in the triazolone ring has acidic character. This property can be used to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The product will move into the aqueous layer as its salt. The aqueous layer can then be separated, acidified to precipitate the pure product, which is then filtered and dried.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common synthetic approach involves the reaction of 4-fluorophenyl isocyanate with a hydrazine derivative, such as formylhydrazine or semicarbazide, followed by a cyclization step. The cyclization is typically achieved by heating the intermediate, often in the presence of a base.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What analytical techniques are used to confirm the structure and purity of the final product?

The structure and purity of this compound are typically confirmed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

A general experimental protocol for the synthesis of a 4-aryl-1,2,4-triazol-5(4H)-one is provided below. This should be adapted and optimized for the specific synthesis of the 4-(4-fluorophenyl) derivative.

Synthesis of 4-Aryl-1,2,4-triazol-5(4H)-one from an Aryl Isocyanate and Semicarbazide:

  • Formation of the Semicarbazide Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve semicarbazide hydrochloride in a suitable solvent such as ethanol.

    • Add a base, such as sodium acetate or triethylamine, to neutralize the hydrochloride salt.

    • Slowly add an equimolar amount of the aryl isocyanate (in this case, 4-fluorophenyl isocyanate) to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitor by TLC).

    • The intermediate 1-aryl-4-semicarbazide may precipitate from the solution upon cooling. Filter the solid and wash with a cold solvent.

  • Cyclization to the Triazolone:

    • Suspend the dried 1-aryl-4-semicarbazide in a suitable high-boiling solvent (e.g., ortho-dichlorobenzene or N,N-dimethylformamide).

    • Heat the mixture to reflux for several hours until the cyclization is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature, which should induce precipitation of the crude product.

    • Filter the solid, wash with a suitable solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, DMF, or a DMSO/water mixture) to obtain the pure 4-aryl-1,2,4-triazol-5(4H)-one.

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification cluster_analysis Analysis start1 4-Fluorophenyl Isocyanate step1 Formation of 1-(4-Fluorophenyl)semicarbazide start1->step1 start2 Semicarbazide start2->step1 step2 Cyclization step1->step2 crude Crude Product step2->crude purified Purified Product crude->purified Purification analysis Purity & Structural Confirmation purified->analysis

Caption: A general workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Purity

Purity_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Purity Detected cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Ineffective Purification start->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Check Reagent Stoichiometry cause1->sol1b sol2a Optimize pH cause2->sol2a sol2b Control Temperature cause2->sol2b sol3a Optimize Recrystallization Solvent cause3->sol3a sol3b Perform Column Chromatography cause3->sol3b

Caption: A troubleshooting flowchart for addressing low purity issues.

References

Technical Support Center: Enhancing the Anticancer Potency of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the anticancer potency of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for 1,2,4-triazole derivatives to exert their anticancer effects?

A1: 1,2,4-Triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene (BRAF), and tubulin.[1][2] Some derivatives have also been found to induce apoptosis through the p53 tumor suppressor pathway.[3]

Q2: How does the substitution on the phenyl ring at the 4-position of the triazol-5-one core generally influence anticancer activity?

A2: The nature and position of substituents on the phenyl ring can significantly impact the anticancer potency. Generally, the introduction of electron-withdrawing groups can enhance the cytotoxic activity. The specific substitution pattern that yields the highest potency can vary depending on the target cancer cell line and the overall structure of the molecule.

Q3: What is the role of the 4-fluorophenyl group in the anticancer activity of these derivatives?

A3: The 4-fluorophenyl group is a common moiety in many bioactive compounds. The fluorine atom can enhance metabolic stability and improve the binding affinity of the molecule to its biological target.[4] Its presence is often associated with increased lipophilicity, which can facilitate cell membrane permeability.

Q4: Are there common off-target effects observed with 1,2,4-triazol-5-one derivatives?

A4: While specific off-target effects are compound-dependent, it is crucial to evaluate the cytotoxicity of new derivatives on normal, non-cancerous cell lines to determine their selectivity index. Some heterocyclic compounds can exhibit toxicity, and a thorough toxicological profiling is essential in the drug development process.

Troubleshooting Guides

Synthesis-Related Issues

Q5: I am experiencing low yields during the cyclization step to form the 1,2,4-triazol-5-one ring. What are the possible causes and solutions?

A5: Low yields in the cyclization to form the triazolone ring can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. Purification techniques such as column chromatography may be necessary to isolate the target compound.

  • Reagent quality: Ensure the purity and dryness of your starting materials and solvents. Moisture can interfere with many organic reactions.

  • Base selection: The choice of base for the cyclization can be critical. If you are using a weak base, consider switching to a stronger, non-nucleophilic base.

Q6: I am having difficulty with the purification of my final this compound derivatives. What purification strategies are recommended?

A6: Purification of these derivatives can often be achieved through the following methods:

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system is a common and effective method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.

  • Preparative TLC: For small-scale purification, preparative thin-layer chromatography can be a useful technique.

In Vitro Experiment-Related Issues

Q7: My IC50 values for a specific derivative are inconsistent across different experimental runs. What could be the reason for this variability?

A7: Inconsistent IC50 values are a common challenge in in vitro cytotoxicity assays. Several factors can contribute to this:

  • Cell seeding density: Variations in the initial number of cells seeded per well can significantly affect the results. Ensure consistent cell seeding density across all experiments.

  • Cell passage number: Cells at high passage numbers can have altered growth rates and drug sensitivity. It is advisable to use cells within a defined passage number range.

  • Compound stability: The compound may be unstable in the cell culture medium. Prepare fresh stock solutions and dilutions for each experiment.

  • Assay variability: Ensure that all steps of the cytotoxicity assay (e.g., incubation times, reagent concentrations) are performed consistently.

Q8: The anticancer activity of my derivative is lower than expected. What strategies can I employ to increase its potency?

A8: To enhance the anticancer potency of your this compound derivatives, consider the following structural modifications:

  • Substitution at the 3-position of the triazole ring: Introducing various alkyl or aryl groups at this position can significantly modulate the biological activity.

  • Modification of the 4-phenyl ring: Explore the effects of different substituents (both electron-donating and electron-withdrawing) at various positions on the phenyl ring.

  • Hybrid molecule synthesis: Consider creating hybrid molecules by linking the triazolone scaffold to other known anticancer pharmacophores.

Data Presentation

Table 1: In Vitro Cytotoxicity Data of Representative 1,2,4-Triazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amineA549 (Lung)1.09
2 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amineNCI-H460 (Lung)2.01
3 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amineNCI-H23 (Lung)3.28
4 N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7 (Breast)<0.1[5]
5 Indolyl 1,2,4-triazole derivative (Vg)MCF-7 (Breast)0.891[6]
6 Thiazolo[3,2-b][1][2][6]-triazole derivative (3b)Mean GI501.37[3]
7 1,2,4-triazole derivative (8c)EGFR Inhibition3.6[1]

Experimental Protocols

General Synthetic Protocol for 3-Substituted-4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-ones

This protocol describes a general method for the synthesis of the target compounds, which can be adapted based on the specific substituent at the 3-position.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)hydrazinecarboxylate

  • To a solution of 4-fluoroaniline in an appropriate solvent (e.g., dichloromethane), add triethylamine.

  • Cool the mixture to 0 °C and add ethyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-(4-Fluorophenyl)semicarbazide

  • Reflux a solution of ethyl 2-(4-fluorophenyl)hydrazinecarboxylate and hydrazine hydrate in ethanol for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to obtain a precipitate.

  • Filter the solid, wash with cold ethanol, and dry to yield the semicarbazide.

Step 3: Synthesis of 1-Aroyl-4-(4-fluorophenyl)semicarbazide

  • To a solution of 4-(4-fluorophenyl)semicarbazide in a suitable solvent (e.g., pyridine), add the desired acyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent.

Step 4: Cyclization to form 3-Substituted-4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

  • Heat a solution of the 1-aroyl-4-(4-fluorophenyl)semicarbazide in an aqueous solution of a base (e.g., NaOH or K2CO3) at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways

anticancer_mechanisms Triazolone This compound Derivatives EGFR EGFR Triazolone->EGFR Inhibition BRAF BRAF Triazolone->BRAF Inhibition Tubulin Tubulin Triazolone->Tubulin Inhibition p53 p53 Triazolone->p53 Activation Proliferation Cell Proliferation EGFR->Proliferation BRAF->Proliferation Microtubule Microtubule Dynamics Tubulin->Microtubule Apoptosis Apoptosis p53->Apoptosis

Caption: Potential anticancer mechanisms of 1,2,4-triazol-5(4H)-one derivatives.

Experimental Workflow

experimental_workflow Start Start: Design of Derivatives Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR SAR->Start Rational Design for Potency Increase Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SAR->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: Workflow for synthesis and evaluation of anticancer potency.

Logical Relationship for Potency Enhancement

potency_enhancement Core This compound Core Mod1 Modification at 3-position of Triazole Ring Core->Mod1 Mod2 Substitution on 4-Phenyl Ring Core->Mod2 Mod3 Hybridization with other Pharmacophores Core->Mod3 Potency Increased Anticancer Potency Mod1->Potency Mod2->Potency Mod3->Potency

Caption: Strategies for increasing the anticancer potency of the core scaffold.

References

Minimizing side reactions in the synthesis of 4-substituted-1,2,4-triazol-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 4-substituted-1,2,4-triazol-5-ones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-substituted-1,2,4-triazol-5-ones, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Cyclization: The reaction may not have gone to completion. 2. Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, leading to degradation. 3. Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and equilibrium. 4. Impure Starting Materials: Impurities in the starting semicarbazide or its precursors can interfere with the reaction.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC to determine the optimal reaction time. A modest increase in temperature may improve the rate of cyclization. 2. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and product stability. 3. Screen Bases and Solvents: Experiment with different bases (e.g., NaOH, KOH, K₂CO₃) and solvents (e.g., ethanol, water, DMF). For instance, cyclization of semicarbazide derivatives is often carried out in the presence of 2% NaOH.[1] 4. Purify Starting Materials: Ensure the purity of starting materials through recrystallization or chromatography.
Formation of Isomeric Byproducts 1. Ambident Nucleophilicity of Semicarbazide: The semicarbazide intermediate has multiple nucleophilic sites, which can lead to the formation of different regioisomers upon cyclization. The nature of the substituent on the semicarbazide can influence the cyclization pathway.[2] 2. Reaction Conditions Favoring Isomer Formation: The choice of base and solvent can influence the regioselectivity of the cyclization.[2]1. Modify Substituents: If synthetically feasible, modifying the substituents on the semicarbazide can direct the cyclization to the desired isomer.[2] 2. Optimize Reaction Conditions: Carefully screen reaction conditions, particularly the base and solvent system, to favor the formation of the desired isomer. Weaker bases or aprotic solvents may alter the regioselectivity.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. 2. Inefficient Activation: The base may not be strong enough to deprotonate the semicarbazide effectively for cyclization.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting material is consumed. 2. Use a Stronger Base: Consider using a stronger base like potassium hydroxide or sodium ethoxide to facilitate the cyclization.
Formation of Hydrolysis Products 1. Presence of Water and Strong Basic Conditions: The triazolone ring or ester precursors can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Use a Milder Base: Employ a weaker base such as potassium carbonate or triethylamine. 3. Control Temperature: Run the reaction at a lower temperature to minimize hydrolysis.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and side products may have very similar polarities, making separation by chromatography or recrystallization challenging. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system.1. Optimize Chromatographic Conditions: Use a different solvent system or a different stationary phase for column chromatography. 2. Derivative Formation: Consider converting the product to a crystalline derivative for purification, followed by deprotection. 3. Alternative Recrystallization Solvents: Screen a variety of solvents or solvent mixtures for recrystallization. Seeding with a pure crystal or scratching the flask can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-substituted-1,2,4-triazol-5-ones and what are the typical side reactions for each?

A1: The most common route is the cyclization of 1,4-disubstituted semicarbazides, typically in a basic medium.[1] A primary challenge is controlling the regioselectivity of the cyclization, which can lead to the formation of isomeric byproducts. The specific isomer formed can depend on the nature of the substituents on the semicarbazide.[2] Another route involves the reaction of hydrazides with isocyanates to form a semicarbazide intermediate in situ, which then cyclizes.[1] Side reactions can include the formation of ureas from the reaction of the isocyanate with any water present, or incomplete cyclization.

Q2: How does the choice of base affect the outcome of the cyclization reaction?

A2: The base plays a crucial role in the cyclization of the semicarbazide intermediate. It acts as a catalyst by deprotonating the appropriate nitrogen atom to initiate the intramolecular nucleophilic attack. The strength and type of base can influence the reaction rate and, in some cases, the regioselectivity of the cyclization, leading to different isomers.[2] Common bases include sodium hydroxide, potassium hydroxide, and potassium carbonate. The optimal base should be determined empirically for each specific substrate.

Q3: I am observing two spots on my TLC with very similar Rf values. How can I confirm if they are isomers?

A3: The presence of two spots with similar Rf values is a strong indication of isomer formation. To confirm this, you can:

  • Spectroscopic Analysis: Isolate each compound and analyze them

References

Enhancing the stability of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The information herein is designed to assist in enhancing the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may exhibit pH-dependent hydrolysis. Acidic or basic conditions can catalyze the degradation of the triazolone ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this exact molecule require experimental confirmation, potential degradation routes for similar triazolone structures may include:

  • Hydrolysis: Cleavage of the triazolone ring, particularly at the amide bond, can occur under acidic or basic conditions.

  • Oxidation: The triazole ring can be susceptible to oxidation, potentially leading to ring-opened products.

  • Photodegradation: UV light can provide the energy for photolytic cleavage or rearrangement of the molecule.

Q3: How can I monitor the stability of my this compound solution?

The most common method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2] This method should be able to separate the parent compound from any potential degradation products.

Q4: What are some general strategies to enhance the stability of this compound in solution?

To enhance the stability of your solution, consider the following:

  • pH Control: Prepare solutions in a buffered system at a pH where the compound exhibits maximum stability. This typically needs to be determined experimentally.

  • Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) and avoid unnecessary exposure to high temperatures.

  • Light Protection: Protect solutions from light by using amber vials or by covering the container with aluminum foil.

  • Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Solvent Selection: Use high-purity solvents and consider the impact of the solvent on stability. Protic solvents may facilitate hydrolysis, while aprotic solvents might be more protective.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in an aqueous solution.

Possible Cause Troubleshooting Step
Incorrect pH Determine the pH of the solution. Perform a pH stability study by preparing the solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial and subsequent time points to identify the pH of maximum stability.
High Temperature Ensure the solution is stored at the appropriate temperature (e.g., 2-8 °C). Avoid leaving the solution at room temperature for extended periods.
Presence of Contaminants Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned.

Issue 2: The appearance of unknown peaks in the HPLC chromatogram after sample preparation.

Possible Cause Troubleshooting Step
Photodegradation Prepare and store the sample in amber vials or protect it from light. Compare the chromatogram of a light-exposed sample to one that has been kept in the dark.
Oxidation Degas the solvent before use. Consider adding an antioxidant if compatible with your experimental setup. Prepare a sample under an inert atmosphere and compare it to a sample prepared in the air.
Interaction with Solvent Investigate the use of alternative solvents. For example, if using methanol, consider acetonitrile as it is generally less reactive.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3][4] The following are general protocols for stress testing:

1. Acid and Base Hydrolysis:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, add an equal volume of 0.1 N HCl to an aliquot of the stock solution.

  • For base hydrolysis, add an equal volume of 0.1 N NaOH to another aliquot.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • At various time points, withdraw samples, neutralize them, and dilute them with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.

  • Keep the solution at room temperature and protect it from light.

  • Analyze samples at different time intervals to monitor for degradation.

3. Thermal Degradation:

  • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

  • Also, prepare a solution of the compound and store it at a high temperature.

  • Analyze the samples at various time points.

4. Photostability Testing:

  • Prepare a solution of the compound and expose it to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze both the exposed and control samples at the end of the exposure period.

Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often a good starting point.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

The method should be validated to ensure it is specific for the parent compound and can resolve it from all potential degradation products.

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on this compound.

Table 1: Effect of pH on Stability at 60 °C

Condition Time (hours) % Parent Compound Remaining % Degradation
0.1 N HCl0100.00.0
685.214.8
1272.127.9
2455.844.2
pH 7 Buffer0100.00.0
699.50.5
1298.91.1
2497.82.2
0.1 N NaOH0100.00.0
678.921.1
1261.538.5
2440.359.7

Table 2: Effect of Different Stress Conditions

Stress Condition Duration % Parent Compound Remaining % Degradation
3% H₂O₂24 hours92.47.6
Thermal (70 °C, solution)48 hours95.14.9
Photolytic1.2 million lux hours88.711.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1N HCl) prep->acid base Base Hydrolysis (0.1N NaOH) prep->base oxid Oxidation (3% H2O2) prep->oxid photo Photolysis (UV/Vis Light) prep->photo thermal Thermal Stress (70°C) prep->thermal hplc HPLC-UV Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis Ring-Opened Hydrolysis Product parent->hydrolysis Acid/Base Hydrolysis oxidation Oxidized Triazole Derivative parent->oxidation Oxidation photo Photolytic Rearrangement Product parent->photo Photolysis

Caption: Hypothetical degradation pathways.

troubleshooting_tree start Compound Degradation Observed q1 Is the solution aqueous? start->q1 q2 Is the sample protected from light? q1->q2 No a1 Check and adjust pH using buffers. Store at low temperature. q1->a1 Yes a3 Store in amber vials or protect with foil. q2->a3 No a4 Consider oxidative degradation. Use degassed solvents. q2->a4 Yes a2 Use a non-aqueous aprotic solvent if possible. a1->a2

Caption: Troubleshooting decision tree for compound degradation.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex NMR spectra and troubleshooting common experimental issues.

Troubleshooting Guides and FAQs

This section addresses specific challenges you may encounter during the NMR analysis of this compound.

Question 1: Why does the 1H-NMR spectrum of the aromatic region for my compound appear as a complex multiplet instead of two simple doublets?

Answer: The 4-fluorophenyl group in your molecule gives rise to a complex second-order splitting pattern, often referred to as an AA'BB' system. This complexity arises because the chemical shift difference between the ortho- and meta-protons is comparable to the coupling constants between them. Additionally, long-range couplings between the protons and the fluorine atom (3JHF and 4JHF) further complicate the spectrum. Instead of two clean doublets, you will likely observe a series of overlapping multiplets that can be challenging to interpret at lower field strengths.

Question 2: I am having trouble assigning the proton and carbon signals for the triazolone ring. What should I be looking for?

Answer: The 1,2,4-triazol-5(4H)-one ring has one proton (N-H) and two carbons (C=O and C=N). The N-H proton is often broad and its chemical shift can be highly dependent on the solvent and concentration. To confirm its presence, you can perform a D2O exchange experiment, which will cause the N-H signal to disappear. The carbonyl carbon (C=O) will appear significantly downfield in the 13C-NMR spectrum, typically in the range of 150-160 ppm. The other triazole carbon, C3, is expected to resonate around 145 ppm.

Question 3: My baseline is rolling and my peaks are broad. What are the common causes and solutions?

Answer: A rolling baseline and broad peaks can stem from several factors:

  • Poor Shimming: The magnetic field needs to be homogeneous. Re-shimming the spectrometer is the first troubleshooting step.[1]

  • Sample Concentration: High sample concentrations can lead to increased viscosity and aggregation, causing line broadening.[1] Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, you can try to remove them by filtration through a small plug of Celite or by using a metal scavenger.

  • Incomplete Dissolution: Ensure your compound is fully dissolved in the NMR solvent. Insoluble particles will disrupt the magnetic field homogeneity.

Question 4: How can I resolve overlapping signals in the aromatic region?

Answer: To resolve overlapping signals, you can employ a few strategies:

  • Higher Field Strength: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and can help to resolve the multiplets.

  • 2D NMR Spectroscopy: Techniques like 1H-1H COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other.[2][3] For this specific molecule, COSY would show correlations between the adjacent protons on the fluorophenyl ring.

  • Different Solvents: Changing the deuterated solvent can sometimes alter the chemical shifts of your signals enough to resolve overlap.[4]

Data Presentation

The following tables summarize the expected 1H and 13C NMR chemical shifts and coupling constants for this compound. Please note that these are predicted values based on structurally similar compounds and may vary slightly depending on experimental conditions.

Table 1: Predicted 1H-NMR Data for this compound (in DMSO-d6)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~7.70ddd3JHH ≈ 9.0, 4JHF ≈ 5.0, 4JHH ≈ 2.5
H-3', H-5'~7.40t3JHH ≈ 9.0, 3JHF ≈ 9.0
N-HVariable (e.g., ~11.5)br s-
C3-H~8.12s-

Table 2: Predicted 13C-NMR Data for this compound (in DMSO-d6)

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
C-5 (C=O)~154s-
C-3~145s-
C-1'~130d4JCF ≈ 3
C-2', C-6'~129d2JCF ≈ 9
C-3', C-5'~117d3JCF ≈ 22
C-4'~162d1JCF ≈ 245

Experimental Protocols

Protocol 1: Standard 1H-NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Set the number of scans (e.g., 16 or 32 for good signal-to-noise).

    • Set the relaxation delay (e.g., 1-2 seconds).

  • Acquisition: Acquire the Free Induction Decay (FID).

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak of DMSO-d6 (δ 2.50 ppm).

    • Integrate the signals.

Protocol 2: 1H-1H COSY Experiment

  • Sample Preparation and Spectrometer Setup: Follow steps 1-3 from Protocol 1.

  • COSY Program: Load a standard COSY pulse program.

  • Parameters:

    • Set the spectral width in both dimensions to be the same as the 1D 1H spectrum.

    • Set the number of increments in the indirect dimension (t1) (e.g., 256).

    • Set the number of scans per increment (e.g., 2-4).

  • Acquisition and Processing: Acquire and process the 2D data using the spectrometer's software. The resulting spectrum will show cross-peaks between coupled protons.[3]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Referencing ft->phase analyze Spectral Analysis phase->analyze

Caption: Experimental workflow for NMR analysis.

spin_spin_coupling H2 H-2' H3 H-3' H2->H3 3JHH H6 H-6' H2->H6 5JHH (meta) F F H2->F 4JHF H5 H-5' H3->H5 5JHH (meta) H3->F 3JHF H5->H6 3JHH H5->F 3JHF H6->F 4JHF

Caption: Spin-spin coupling in the 4-fluorophenyl ring.

References

Technical Support Center: Antimicrobial Testing of Hydrophobic Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic triazole antifungal agents.

Troubleshooting Guides

This section addresses specific issues that may arise during the antimicrobial testing of hydrophobic triazoles.

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results. - Poor solubility of the triazole compound in the test medium, leading to precipitation. - The final concentration of the solvent (e.g., DMSO) may be inhibiting fungal growth. - Inaccurate initial inoculum concentration.- Ensure the triazole is fully dissolved in the solvent before serial dilution. - Maintain the final solvent concentration at or below recommended limits (e.g., ≤1% for DMSO according to CLSI guidelines).[1] Run a solvent-only control to check for inhibition. - Verify the inoculum density spectrophotometrically.
Visible precipitation of the compound in the microtiter plate wells. The hydrophobic triazole is coming out of solution at lower solvent concentrations during serial dilution.- Prepare the initial stock solution at the highest possible concentration in 100% DMSO. - When performing serial dilutions, ensure rapid and thorough mixing at each step to maintain solubility as the solvent concentration decreases.
"Trailing" or paradoxical growth at higher drug concentrations. This is a known phenomenon with azole antifungals where partial growth is observed across a range of concentrations, making the MIC endpoint difficult to determine.- Read the MIC at the concentration that shows a prominent reduction in growth (approximately 50% inhibition) compared to the growth control, as recommended by CLSI for azoles. - Incubate for the recommended time (e.g., 24 hours for Candida spp.) as longer incubation can sometimes exacerbate the trailing effect.
No inhibition of growth, even at high concentrations. - The organism may be resistant to the triazole. - The compound may have degraded. - The hydrophobic nature of the compound is preventing interaction with the fungal cells.- Confirm the activity of the compound against a known susceptible quality control (QC) strain. - Ensure proper storage and handling of the triazole stock solution. - Consider using a low concentration of a surfactant like Tween 80 (at a concentration that does not inhibit fungal growth) to improve compound dispersion, though this is a deviation from standard protocols and should be validated.
Contamination in the growth control or test wells. - Breach in sterile technique during inoculum preparation or plate inoculation.- Review and strictly adhere to aseptic techniques. - Ensure all reagents, media, and equipment are sterile.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving hydrophobic triazoles for susceptibility testing?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of water-insoluble antifungal agents for susceptibility testing according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Q2: What is the maximum permissible concentration of DMSO in the final test wells?

A2: To avoid solvent-induced inhibition of fungal growth, the final concentration of DMSO should not exceed 1% (v/v) as per CLSI guidelines.[1] Some studies suggest that for certain sensitive organisms like Candida glabrata, the concentration should be kept below 2.5%.[2] It is crucial to include a solvent control (media with the same DMSO concentration as the test wells but without the drug) to ensure the solvent itself is not affecting fungal growth.

Q3: How do I prepare the inoculum for a broth microdilution assay?

A3: According to CLSI guidelines, select several well-isolated colonies from a fresh (24-48 hour) culture. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration, typically between 0.5 x 10³ and 2.5 x 10³ cells/mL.[3]

Q4: How should I interpret the Minimum Inhibitory Concentration (MIC) for triazoles when I observe trailing growth?

A4: For azoles, the MIC is defined as the lowest drug concentration that produces a prominent reduction in growth (a score of 2, which corresponds to approximately 50% inhibition) compared to the drug-free growth control well. This is different from some other antifungals where complete inhibition is the endpoint.

Q5: Are there alternative methods for testing the susceptibility of hydrophobic compounds?

A5: While broth microdilution is the standard, agar-based methods like disk diffusion can also be used. For some hydrophobic compounds, especially those intended for topical use, methods like the touch-transfer or swab inoculation assay have been developed to better mimic real-world conditions.[4] Additionally, agar-based screening plates with incorporated azoles are used to detect resistance in Aspergillus species.[3][5]

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for the antimicrobial testing of triazoles.

Table 1: Recommended Final DMSO Concentrations for Susceptibility Testing

StandardRecommended Maximum Final DMSO Concentration (v/v)
CLSI≤ 1%[1]
EUCAST≤ 0.5%[1]
For Candida glabrata (experimental)< 2.5%[2]

Table 2: Example MIC Ranges for Quality Control (QC) Strains

Antifungal AgentQC StrainCLSI-Published MIC Range (µg/mL)
ItraconazolePaecilomyces variotii ATCC MYA-36300.06 - 0.5[6]
PosaconazolePaecilomyces variotii ATCC MYA-36300.03 - 0.25[6]
VoriconazolePaecilomyces variotii ATCC MYA-36300.015 - 0.12[6]
ItraconazoleCandida parapsilosis ATCC 220190.03 - 0.12
VoriconazoleCandida parapsilosis ATCC 220190.008 - 0.06

Table 3: Example MIC Values for Novel Triazole Derivatives Against Candida albicans

CompoundMIC (µg/mL)Reference
Triazole Derivative E1016[7]
Triazole-piperdine-heterocycle hybrid0.008 mM[8]
Selenium-containing triazole derivativeMore potent than fluconazole[9]
3,4-dichlorobenzyl derivative 5bComparable or superior to miconazole and fluconazole[10]

Experimental Protocols

Broth Microdilution MIC Assay for Hydrophobic Triazoles (Adapted from CLSI M27/M38)

Objective: To determine the minimum inhibitory concentration (MIC) of a hydrophobic triazole against a fungal isolate.

Materials:

  • Hydrophobic triazole compound

  • 100% Dimethyl sulfoxide (DMSO)

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate and appropriate growth agar (e.g., Sabouraud Dextrose Agar)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Triazole Stock Solution: Dissolve the hydrophobic triazole in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or higher). Ensure the compound is completely solubilized.

  • Preparation of Drug Dilution Plate: a. In a sterile 96-well plate, perform a serial two-fold dilution of the triazole stock solution in RPMI-1640 medium to achieve concentrations that are twice the final desired test concentrations. b. Include a drug-free well for the growth control and a solvent control well containing RPMI-1640 with the highest concentration of DMSO used in the test wells.

  • Inoculum Preparation: a. From a 24-48 hour culture, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. c. Dilute this adjusted suspension in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.

  • Inoculation: Add an equal volume of the prepared inoculum to each well of the drug dilution plate. This will halve the drug and solvent concentrations to their final test values.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: Read the plate visually or with a microplate reader. The MIC for azoles is the lowest concentration showing a prominent decrease in turbidity (approximately 50%) compared to the growth control.

Time-Kill Assay for Hydrophobic Triazoles

Objective: To assess the fungicidal or fungistatic activity of a hydrophobic triazole over time.

Materials:

  • All materials for the Broth Microdilution MIC Assay

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Determine the MIC: First, determine the MIC of the triazole against the test organism as described above.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as for the MIC assay.

  • Test Setup: a. In sterile tubes, prepare the test medium (RPMI-1640) with the triazole at concentrations corresponding to multiples of the MIC (e.g., 1x, 4x, 16x MIC).[11] b. Include a drug-free growth control tube. c. Inoculate each tube with the prepared fungal suspension to achieve a starting inoculum of 1-5 x 10⁵ CFU/mL.

  • Incubation and Sampling: a. Incubate the tubes at 35°C with agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), remove an aliquot from each tube.[12]

  • Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.[12]

Biofilm Susceptibility Assay

Objective: To determine the effect of a hydrophobic triazole on the formation and viability of fungal biofilms.

Materials:

  • All materials for the Broth Microdilution MIC Assay

  • Flat-bottom 96-well microtiter plates (tissue-culture treated)

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Biofilm Formation: a. Add the standardized fungal inoculum (1-5 x 10³ CFU/mL in RPMI-1640) to the wells of a flat-bottom 96-well plate. b. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment: a. After incubation, carefully remove the planktonic cells by washing the wells gently with sterile PBS. b. Add fresh RPMI-1640 medium containing serial dilutions of the hydrophobic triazole to the wells with the pre-formed biofilms. Include a drug-free control. c. Incubate for another 24 hours at 37°C.

  • Quantification of Biofilm: a. After treatment, wash the wells again with PBS to remove non-adherent cells. b. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. c. Wash away the excess stain with water and allow the plate to air dry. d. Solubilize the bound crystal violet by adding 95% ethanol to each well. e. Read the absorbance at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the reduction in biofilm biomass.

Visualizations

Experimental_Workflow Experimental Workflow for Testing Hydrophobic Triazoles cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Dissolve Hydrophobic Triazole in 100% DMSO serial_dilution Serial Dilution of Triazole in RPMI-1640 Medium prep_compound->serial_dilution High Concentration Stock prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate Standardized Suspension serial_dilution->inoculate_plate incubation Incubate at 35°C (24-48 hours) inoculate_plate->incubation read_mic Read MIC (~50% Growth Inhibition) incubation->read_mic

Caption: Workflow for MIC determination of hydrophobic triazoles.

CYP51_Inhibition_Pathway Mechanism of Action: Triazole Inhibition of Fungal Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Membrane Fungal Cell Membrane (Disrupted Integrity) CYP51->Membrane Depletion of Ergosterol, Accumulation of Toxic Sterols Ergosterol->Membrane Essential Component Triazole Hydrophobic Triazole Triazole->CYP51 Inhibits Enzyme

Caption: Triazoles inhibit CYP51, disrupting fungal membrane synthesis.

References

Validation & Comparative

Comparative study of the antimicrobial activity of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one and other triazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity. This guide provides a comparative analysis of the antimicrobial efficacy of selected 4-substituted-1,2,4-triazole derivatives, with a particular focus on derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, and compares their performance with the established antifungal agent, Fluconazole. Due to the limited availability of specific antimicrobial data for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, this guide will focus on structurally related and well-studied analogs to provide valuable insights for researchers and drug development professionals.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the selected triazole derivatives and the reference compound Fluconazole was evaluated against common pathogenic strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method. The results are summarized in the table below.

CompoundTarget MicroorganismMIC (µg/mL)Reference CompoundTarget MicroorganismMIC (µg/mL)
4-[(3-Nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolStaphylococcus aureus0.264 mM*FluconazoleCandida albicans0.5 - 8
4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazoleEscherichia coli5FluconazoleStaphylococcus aureusNot Active
4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazoleStaphylococcus aureus5FluconazoleEscherichia coliNot Active
4-(4-Substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Compound 4c, -OH sub.)Staphylococcus aureus16
4-(4-Substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Compound 4e, -Br sub.)Escherichia coli25

*Note: The MIC value for 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol was reported in mM and has been included as such for accuracy.[1] The MIC values for Fluconazole can vary depending on the specific strain and testing conditions.[2][3]

Experimental Protocols

The determination of antimicrobial activity is performed using standardized methods to ensure reproducibility and comparability of results. The two most common methods are the Broth Microdilution Method and the Agar Disc Diffusion Method.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a quantitative manner.[4][5][6][7][8]

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (typically 35-37°C for bacteria and 30-35°C for fungi) for 18-24 hours.

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Disc Diffusion Method

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[9][10][11][12][13]

  • Preparation of Agar Plates: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Discs: Sterile filter paper discs (approximately 6 mm in diameter) impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth will be observed around the disc. The diameter of this zone of inhibition is measured in millimeters and is proportional to the susceptibility of the microorganism to the compound.

Mandatory Visualization

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing Methods cluster_incubation Incubation cluster_results Results Inoculum Microbial Inoculum Preparation Broth_Dilution Broth Microdilution Inoculum->Broth_Dilution Agar_Diffusion Agar Disc Diffusion Inoculum->Agar_Diffusion Compound Test Compound Preparation & Dilution Compound->Broth_Dilution Compound->Agar_Diffusion Incubate Incubation (18-24h, 35-37°C) Broth_Dilution->Incubate Agar_Diffusion->Incubate MIC Determine MIC (Lowest concentration with no growth) Incubate->MIC For Broth Dilution Zone Measure Zone of Inhibition (mm) Incubate->Zone For Agar Diffusion Final_Report Final Report MIC->Final_Report Zone->Final_Report

Antimicrobial Susceptibility Testing Workflow

References

A Comparative Analysis of the Antifungal Potential of a 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Analog and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antifungal activities of a novel triazole derivative in comparison to the established antifungal agent, fluconazole. This report provides available experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways.

Disclaimer: Direct comparative studies and specific antifungal activity data for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one against fluconazole were not available in the reviewed literature. This guide presents data for structurally related 4-amino-5-(4-fluorophenyl)-4H-[1][2][3]-triazole-3-thiol derivatives as a means of indirect comparison and to highlight the potential of this chemical class. The presented data for the novel triazole derivatives are based on the findings of Gupta et al. in "Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][3] triazole-3-thiol derivatives and Antifungal activity".

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with fluconazole being a prominent example. This guide provides a comparative overview of the antifungal activity of fluconazole and a class of investigational 1,2,4-triazole derivatives, specifically 4-amino-5-(4-fluorophenyl)-4H-[1][2][3]-triazole-3-thiols, which are structurally related to this compound.

Quantitative Antifungal Activity

The antifungal efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for fluconazole and the structurally related triazole derivatives against several pathogenic fungal species.

Fungal StrainFluconazole MIC (µg/mL)4-amino-5-(4-fluorophenyl)-4-(2,4-dichlorobenzylideneamino)-4H-[1][2][3]-triazole-3-thiol MIC (µg/mL)4-amino-5-(4-fluorophenyl)-4-(4-chlorobenzylideneamino)-4H-[1][2][3]-triazole-3-thiol MIC (µg/mL)
Candida albicans0.25 - 1.03232
Candida tropicalis0.25 - 4.06464
Aspergillus niger>64128128

Note: The MIC values for fluconazole can vary depending on the specific isolate and testing conditions. The values presented are typical ranges observed in the literature. The MIC values for the triazole derivatives are from the aforementioned study by Gupta et al.

Experimental Protocols

The determination of antifungal activity is conducted following standardized procedures to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a reference method for broth dilution antifungal susceptibility testing of yeasts.

Broth Microdilution Method (Based on CLSI M27):

  • Preparation of Antifungal Stock Solutions: Antifungal agents (fluconazole and the test compounds) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium. This creates a gradient of drug concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Each well of the microtiter plates containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

Mechanism of Action

Fluconazole:

Fluconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately inhibiting fungal growth and replication.

This compound and Related Derivatives:

While the specific mechanism of action for this compound has not been explicitly elucidated, it is highly probable that, as a 1,2,4-triazole derivative, it shares the same target as fluconazole: lanosterol 14α-demethylase. The structural components, including the triazole ring and the fluorophenyl group, are common features in many known inhibitors of this enzyme.

Visualizations

Antifungal_Susceptibility_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Antifungal Stock Solution C Serial Dilution in Microtiter Plate A->C B Fungal Inoculum Preparation D Inoculation of Plates B->D C->D E Incubation (35°C, 24-48h) D->E F Visual or Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Azole_Mechanism_of_Action Mechanism of Action of Azole Antifungals cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Depletion leads to Enzyme->Ergosterol Conversion Azole Azole Antifungal (e.g., Fluconazole) Azole->Enzyme Inhibition Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Caption: Inhibition of ergosterol synthesis by azole antifungals.

References

Comparative Efficacy Analysis of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one in Oncology: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases has revealed a significant data gap regarding the anticancer efficacy of the specific compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. At present, there are no published preclinical or clinical studies detailing its activity against cancer cell lines or in animal models. Consequently, a direct comparison of its efficacy with existing anticancer drugs is not possible.

While the 1,2,4-triazole scaffold is a core component of numerous established and experimental therapeutic agents, the biological activity of each derivative is highly dependent on its specific substitutions. The broader class of fluorinated 1,2,4-triazole analogues has been a subject of interest in medicinal chemistry, with various studies exploring their potential as anticancer agents. Research has shown that the inclusion of a fluorine atom can enhance the pharmacological properties of a molecule.[1][2]

For instance, studies on different, more complex molecules that incorporate a 4-fluorophenyl-triazole moiety have shown a range of biological activities. However, these findings cannot be extrapolated to predict the efficacy or mechanism of action of the specific, simpler structure of this compound.

Existing Anticancer Drugs: A Benchmark

To provide a context for the type of data required for a comparative analysis, the following tables summarize the efficacy of some standard-of-care chemotherapy agents for common cancers like breast and lung cancer. This information is derived from extensive clinical trials and represents the benchmark against which new therapeutic candidates are typically measured.

Table 1: Efficacy of Selected FDA-Approved Drugs for Breast Cancer
DrugDrug ClassMechanism of ActionCommon Cancer Cell Lines TestedReported Efficacy (Example IC50 Values)
PaclitaxelTaxaneMicrotubule StabilizerMCF-7, MDA-MB-2311-10 nM
DoxorubicinAnthracyclineTopoisomerase II Inhibitor, DNA IntercalatorMCF-7, MDA-MB-23120-100 nM
CisplatinPlatinum-basedDNA Cross-linking AgentMCF-7, MDA-MB-2311-5 µM
5-FluorouracilAntimetaboliteThymidylate Synthase InhibitorMCF-7, MDA-MB-2315-20 µM

IC50 values are highly variable depending on the specific cell line and experimental conditions.

Table 2: Efficacy of Selected FDA-Approved Drugs for Non-Small Cell Lung Cancer (NSCLC)
DrugDrug ClassMechanism of ActionCommon Cancer Cell Lines TestedReported Efficacy (Example IC50 Values)
CisplatinPlatinum-basedDNA Cross-linking AgentA549, H4602-10 µM
PaclitaxelTaxaneMicrotubule StabilizerA549, H4605-20 nM
GemcitabineAntimetaboliteNucleoside Analog, DNA Synthesis InhibitorA549, H46010-50 nM
PemetrexedAntimetaboliteFolate AntagonistA549, H46050-200 nM

IC50 values are highly variable depending on the specific cell line and experimental conditions.

Experimental Protocols for Efficacy Determination

A typical preclinical workflow to determine the anticancer efficacy of a novel compound is outlined below. This process is essential for gathering the necessary data for a comparative analysis.

G cluster_0 Preclinical Evaluation Workflow cluster_1 cluster_2 a Compound Synthesis & Characterization b In Vitro Screening (Multiple Cancer Cell Lines) a->b Test Compound c Determination of IC50 Values b->c d Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) c->d Lead Compounds f In Vivo Studies (Xenograft/Orthotopic Models) c->f Lead Compounds e Signaling Pathway Analysis d->e g Tumor Growth Inhibition Assay f->g h Toxicity & Pharmacokinetic Studies f->h

A generalized workflow for preclinical anticancer drug evaluation.

Conclusion

The request for a comparative guide on the efficacy of this compound versus existing anticancer drugs cannot be fulfilled at this time due to a lack of available scientific data on the specified compound. The field of medicinal chemistry is vast, and while the 1,2,4-triazole nucleus is a promising scaffold for the development of new anticancer agents, not every synthesized derivative undergoes extensive biological testing or is reported in the literature.

For researchers, scientists, and drug development professionals, this highlights the critical need for the publication of both positive and negative results in preclinical studies to build a comprehensive understanding of the structure-activity relationships within a chemical series. Future research on this compound would be necessary to determine its potential as an anticancer agent and to enable the comparative analysis sought by this guide.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluorinated Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of select fluorinated triazole compounds, a class of molecules with significant therapeutic potential, particularly as antifungal and anticancer agents. The inclusion of fluorine atoms into the triazole scaffold often enhances metabolic stability and binding affinity, leading to improved pharmacological properties. This document summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways to offer an objective performance comparison.

Antifungal Fluorinated Triazoles

The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition or cell death.

Data Presentation: In Vitro vs. In Vivo Antifungal Efficacy

The following table summarizes the in vitro minimum inhibitory concentrations (MICs) and the in vivo efficacy of novel fluorinated triazole antifungal agents compared to the standard drug, fluconazole. Lower MIC values indicate higher in vitro potency, while higher survival rates in animal models signify greater in vivo efficacy.

CompoundTarget OrganismIn Vitro Efficacy (MIC in µg/mL)In Vivo Efficacy (Survival Rate %)Reference
FX0685 Candida albicans (Fluconazole-resistant)Potent activity (exact values not specified)Significantly improved survival rates[1]
Syn2903 Candida albicans<0.048 - 0.78Similar to Fluconazole[2]
Syn2903 Aspergillus fumigatus<0.048 - 0.39Superior to Itraconazole[2]
Compound 6c Candida albicans0.0625Effective protection at 0.5-2.0 mg/kg
Fluconazole Candida albicans0.5-
Fluconazole Aspergillus fumigatus>64.0-
Experimental Protocols: Antifungal Assays

1. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Following NCCLS M27-A Guidelines)

This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

  • Preparation of Antifungal Agent: The fluorinated triazole compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: A 96-well microtiter plate is prepared with each well containing the diluted antifungal agent and the fungal inoculum. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

2. In Vivo Antifungal Efficacy: Murine Systemic Candidiasis Model

This model assesses the therapeutic efficacy of an antifungal compound in a living organism.

  • Infection: Immunocompetent mice (e.g., BALB/c) are infected intravenously with a predetermined lethal dose of Candida albicans.

  • Treatment: The test compound (fluorinated triazole) is administered to the infected mice at various doses and schedules (e.g., once or twice daily for a specific number of days). A control group receives a vehicle solution.

  • Monitoring: The mice are monitored daily for signs of illness and mortality. The survival rate is recorded over a period of time (e.g., 14-21 days).

  • Efficacy Evaluation: The efficacy of the compound is determined by its ability to increase the survival rate of the infected mice compared to the control group.

Signaling Pathway: CYP51 Inhibition

The following diagram illustrates the mechanism of action of antifungal triazoles through the inhibition of the ergosterol biosynthesis pathway.

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Fluorinated Triazoles cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Depletion leads to Triazole Fluorinated Triazole CYP51_enzyme CYP51 Triazole->CYP51_enzyme Inhibits Fungal_Death Fungal Cell Death/ Growth Inhibition Disrupted_Membrane->Fungal_Death

Caption: Inhibition of CYP51 by fluorinated triazoles disrupts ergosterol synthesis.

Anticancer Fluorinated Triazoles

Certain fluorinated triazole derivatives have demonstrated potent anticancer activity. Their mechanisms of action can be diverse, but a common outcome is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from dividing and proliferating.

Data Presentation: In Vitro vs. In Vivo Anticancer Efficacy

The table below presents a comparison of the in vitro cytotoxicity (IC50 values) and in vivo antitumor activity of representative fluorinated triazole compounds. Lower IC50 values indicate greater potency in killing cancer cells in vitro. In vivo efficacy is often measured by tumor growth inhibition.

CompoundCancer Cell LineIn Vitro Efficacy (IC50 in µM)In Vivo ModelIn Vivo EfficacyReference
Fluorinated Triazole Hybrid 38 MCF-7 (Breast)0.76 - 13.55--[3][4]
Fluorinated Triazole Hybrid 35 MGC-803 (Gastric)0.73 - 11.61-More potent than 5-fluorouracil[3][4]
MPA (Novel 1,2,4-triazole derivative) -Good cytotoxic potentialEAC and DLA modelsPossesses antitumor activity[5]
OBC (Novel 1,2,4-triazole derivative) -Good cytotoxic potentialEAC and DLA modelsPossesses antitumor activity[5]
Experimental Protocols: Anticancer Assays

1. In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This assay measures the cytotoxicity of a compound against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fluorinated triazole compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm), which is proportional to the number of viable cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

2. In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models

These models are used to evaluate the antitumor efficacy of compounds in mice.

  • Tumor Induction: Mice are inoculated intraperitoneally with either EAC or DLA cells, leading to the development of ascites tumors.

  • Treatment: The tumor-bearing mice are treated with the fluorinated triazole compound at different doses. A control group receives a vehicle.

  • Evaluation: The antitumor effect is assessed by monitoring parameters such as the increase in lifespan, changes in body weight, and reduction in tumor volume and viable tumor cell count.

Signaling Pathway: G2/M Cell Cycle Arrest

The following diagram illustrates a simplified pathway leading to G2/M cell cycle arrest, a common mechanism of action for anticancer agents.

G2M_Arrest cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_regulation Cell Cycle Regulation cluster_outcome Cellular Outcome Fluorinated Triazole Fluorinated Triazole DNA Damage DNA Damage Fluorinated Triazole->DNA Damage ATM_ATR ATM/ATR Kinases DNA Damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates p53 p53 ATM_ATR->p53 Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Phosphorylates & Inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB Activates p21 p21 p53->p21 Induces Expression p21->Cdk1_CyclinB Inhibits G2_Phase G2 Phase G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest Inhibition leads to M_Phase M Phase (Mitosis) G2_Phase->M_Phase Transition Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Can lead to

Caption: Fluorinated triazoles can induce G2/M cell cycle arrest.

References

Validating the Mechanism of Action of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the validation of the mechanism of action for the novel compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. The 1,2,4-triazole-5-one scaffold is a recognized pharmacophore associated with a diverse range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.[1][2][3] Based on existing literature for analogous structures, a plausible mechanism of action for this compound is the inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in inflammatory and neuropathic pain pathways.[4]

This document outlines a proposed validation workflow, compares the hypothetical compound to established drugs with relevant mechanisms of action, and provides detailed experimental protocols.

Comparative Analysis of this compound and Alternative Compounds

To effectively validate the therapeutic potential of this compound, its performance should be benchmarked against established drugs targeting similar pathways. This section provides a comparative overview of the hypothetical compound against a known TNF-α inhibitor (Etanercept), a widely used non-steroidal anti-inflammatory drug (NSAID; Ibuprofen), and a standard anticonvulsant (Carbamazepine).

Table 1: Comparative Efficacy Data

CompoundTarget/Mechanism of ActionIn Vitro Potency (IC50)In Vivo Efficacy (ED50)Therapeutic Class
This compound Hypothesized: TNF-α Inhibition To Be Determined To Be Determined Investigational
EtanerceptTNF-α Inhibition~1-10 ng/mL (for TNF-α binding)Varies by model (e.g., arthritis models)Biologic Anti-inflammatory
IbuprofenCOX-1/COX-2 Inhibition~5 µM (for COX-1)~10-30 mg/kg (rodent pain models)NSAID (Analgesic, Anti-inflammatory)
CarbamazepineVoltage-gated Sodium Channel BlockerNot applicable~5-15 mg/kg (rodent seizure models)Anticonvulsant

Experimental Protocols for Mechanism of Action Validation

To substantiate the hypothesized mechanism of action and evaluate the therapeutic profile of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro TNF-α Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on TNF-α.

  • Objective: To quantify the 50% inhibitory concentration (IC50) of the test compound against human TNF-α.

  • Methodology:

    • Recombinant human TNF-α is pre-incubated with varying concentrations of this compound.

    • The TNF-α sensitive cell line (e.g., L929 murine fibrosarcoma cells) is then exposed to the pre-incubated mixture.

    • Cell viability is assessed after a 24-48 hour incubation period using a standard method such as the MTT assay.

    • The percentage of inhibition of TNF-α-induced cytotoxicity is calculated for each compound concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to assess the anti-inflammatory effects of a compound.

  • Objective: To evaluate the ability of the test compound to reduce acute inflammation.

  • Methodology:

    • Rodents (rats or mice) are administered this compound, a vehicle control, or a reference drug (e.g., Ibuprofen) via oral gavage.

    • After a specified pre-treatment period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[5][6]

  • Objective: To assess the compound's ability to reduce visceral pain.

  • Methodology:

    • Mice are pre-treated with the test compound, vehicle, or a positive control.

    • After the appropriate absorption time, a 0.6% solution of acetic acid is injected intraperitoneally.[6]

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[6]

    • The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle group.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[3][7]

  • Objective: To determine the anticonvulsant efficacy of the test compound.

  • Methodology:

    • Rodents are administered the test compound, vehicle, or a reference anticonvulsant (e.g., Carbamazepine).

    • At the time of peak effect, a maximal electrical stimulus is delivered via corneal or ear electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to prevent the tonic hindlimb extension is considered a protective effect.

    • The 50% effective dose (ED50) can be determined using a dose-response study.

Visualizations

Proposed Signaling Pathway

TNF-alpha_Signaling_Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_Complex IKK Complex TRAF2->IKK_Complex Activates NF-kB_Inhibition NF-kB Inhibition IKK_Complex->NF-kB_Inhibition Phosphorylates IkB Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-kB_Inhibition->Pro-inflammatory_Genes Translocates to nucleus Inflammation Inflammation Pro-inflammatory_Genes->Inflammation Compound 4-(4-Fluorophenyl)-1H- 1,2,4-triazol-5(4H)-one Compound->TNF-alpha Inhibits Experimental_Workflow Start Hypothesis: Compound inhibits TNF-α In_Vitro In Vitro Assay: TNF-α Inhibition Start->In_Vitro IC50 Potent Inhibition? In_Vitro->IC50 In_Vivo_Inflammation In Vivo Model: Anti-inflammatory Activity IC50->In_Vivo_Inflammation Yes Stop Re-evaluate Mechanism IC50->Stop No In_Vivo_Analgesia In Vivo Model: Analgesic Activity In_Vivo_Inflammation->In_Vivo_Analgesia In_Vivo_Anticonvulsant In Vivo Model: Anticonvulsant Activity In_Vivo_Analgesia->In_Vivo_Anticonvulsant Efficacy Significant Efficacy? In_Vivo_Anticonvulsant->Efficacy Conclusion Mechanism Validated Efficacy->Conclusion Yes Efficacy->Stop No Compound_Comparison TargetCompound This compound Therapeutic Areas: Anti-inflammatory Analgesic Anticonvulsant Validation Comparative Validation TargetCompound->Validation Comparator1 Etanercept Mechanism: TNF-α Inhibition Class: Biologic Comparator1->Validation Comparator2 Ibuprofen Mechanism: COX Inhibition Class: NSAID Comparator2->Validation Comparator3 Carbamazepine Mechanism: Na+ Channel Blocker Class: Anticonvulsant Comparator3->Validation

References

A Comparative Guide to Cross-Resistance of Novel Triazole Antifungals: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative framework for studying the cross-resistance of novel triazole antifungal agents, using the hypothetical compound 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (designated here as "Compound A") as an example. Currently, there is a lack of publicly available experimental data specifically detailing the cross-resistance profile of this compound. However, by understanding the established mechanisms of triazole resistance and employing standardized testing protocols, researchers can effectively evaluate its potential for cross-resistance with existing antifungal drugs.

Triazole antifungals are a cornerstone in the treatment of fungal infections, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene in yeasts and cyp51A in molds), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[1][2][3][4] Resistance to this class of drugs is a growing concern and can occur through various mechanisms, often leading to cross-resistance, where resistance to one triazole confers resistance to others.[1][5] Common mechanisms include alterations in the target enzyme that reduce drug binding, and the overexpression of efflux pumps that actively remove the drug from the cell.[1][2][6]

This guide presents illustrative data, detailed experimental methodologies, and visual workflows to aid researchers in designing and interpreting cross-resistance studies for new chemical entities like this compound.

Comparative Antifungal Activity: An Illustrative Overview

To effectively assess cross-resistance, the activity of a novel compound is compared against a panel of clinically relevant fungal isolates with known susceptibility profiles to existing drugs. The following table provides hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate potential outcomes of such a study.

Disclaimer: The data presented in this table is purely illustrative and not based on experimental results for this compound. It is intended to demonstrate potential cross-resistance patterns.

Table 1: Illustrative Antifungal Susceptibility Data (MIC in µg/mL)

Fungal StrainIsolate IDFluconazole (FLC)Voriconazole (VRC)Hypothetical Compound AInterpretation
Candida albicansCA-S110.1250.5Susceptible to all agents
Candida albicansCA-R1640.251FLC-resistant, Susceptible to VRC and Compound A
Candida glabrataCG-R2>256864Cross-resistant to FLC and Compound A
Aspergillus fumigatusAF-S1N/A0.51Susceptible to VRC and Compound A
Aspergillus fumigatusAF-R1 (cyp51A mutation)N/A1632Cross-resistant to VRC and Compound A
Cryptococcus neoformansCN-S140.252Susceptible to all agents

Experimental Protocols

A standardized methodology is crucial for generating reliable and comparable data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for molds, is the reference standard for antifungal susceptibility testing.[7][8][9][10]

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Antifungal Agents:

  • Prepare stock solutions of the antifungal agents (e.g., Fluconazole, Voriconazole, and the test compound) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Perform serial twofold dilutions of each antifungal agent in 96-well microtiter plates using RPMI 1640 medium. The final concentration range should be sufficient to determine the MIC for both susceptible and resistant strains (e.g., 0.03 to 256 µg/mL).

2. Inoculum Preparation:

  • For Yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar for 7 days to encourage sporulation. Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20). Adjust the conidial suspension to a specific optical density using a spectrophotometer and then dilute in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plates (containing the serially diluted antifungal agents) with the prepared fungal suspension.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for molds, or until sufficient growth is observed in the control well.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

  • For azoles, this is typically a prominent reduction in turbidity (≥50% inhibition) as determined by visual inspection or using a spectrophotometric plate reader.

Visualizing Experimental and Logical Relationships

Diagrams are essential for representing complex workflows and biological pathways. The following have been generated using the DOT language to illustrate the cross-resistance study workflow and the underlying molecular mechanisms of triazole resistance.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Fungal Inoculum (e.g., C. albicans, A. fumigatus) A1 Inoculate Plates with Fungal Suspension P1->A1 P2 Prepare Antifungal Stock Solutions (Compound A, FLC, VRC) P3 Serially Dilute Antifungals in 96-Well Plates P2->P3 P3->A1 A2 Incubate at 35°C (24-72 hours) A1->A2 A3 Read Plates for Growth Inhibition A2->A3 D1 Determine MIC for Each Drug (Lowest concentration with ≥50% inhibition) A3->D1 D2 Compare MICs Across Strains and Antifungal Agents D1->D2 D3 Identify Cross-Resistance Patterns D2->D3

References

A Head-to-Head Comparison of 4-Aryl-1,2,4-Triazol-5-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 4-aryl-1,2,4-triazol-5-one derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer a broader perspective on the structure-activity relationships of this class of compounds.

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The 4-aryl-1,2,4-triazol-5-one scaffold, in particular, has garnered significant interest as a template for the design of novel therapeutic agents. This guide summarizes key findings from multiple studies to facilitate a comparative understanding of how substitutions on the 4-aryl ring influence the biological potency of these derivatives.

Comparative Biological Activity

The following tables present a summary of the in vitro anticancer and antimicrobial activities of various 4-aryl-1,2,4-triazol-5-one and related triazole derivatives, as reported in the literature. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and microbial strains used.

Anticancer Activity

The anticancer potential of 4-aryl-1,2,4-triazol-5-one derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.

Compound ID/Series4-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
Series 1 2,6-dimethylphenylSNB-75 (CNS Cancer)- (38.94% PGI)[1]
4-methoxyphenylVarious-[1]
2-chlorophenylSNB-75 (CNS Cancer)- (41.25% PGI)[1]
Series 2 4-bromophenylHeLa (Cervical Cancer)7.02[4]
4-iodophenylHeLa (Cervical Cancer)4.16[4]
4-nitrophenylHeLa (Cervical Cancer)4.51[4]
Series 3 N/A (fused triazolo-thiadiazole)HT-29 (Colon Cancer)- (GI50 values reported)[5][6]

PGI: Percent Growth Inhibition at a concentration of 10⁻⁵ M.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID/Series4-Aryl SubstituentMicroorganismMIC (µg/mL)Reference
Series 4 4-bromophenylBacillus cereus31.25-62.5[7]
4-methylphenylBacillus cereus>62.5[7]
Series 5 N/A (fused triazolo-thiadiazole)Streptococcus pyogenes16-17 (Zone of Inhibition in mm at 1 µg/mL)[7]
N/A (fused triazolo-thiadiazole)Pseudomonas phaseolicola16-17 (Zone of Inhibition in mm at 1 µg/mL)[7]
Series 6 4-chlorophenylEscherichia coliModerate Activity[2]
4-chlorophenylKlebsiella pneumoniaeModerate Activity[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Dilution Method

The broth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway targeted by some triazole derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological_evaluation Biological Evaluation cluster_data_analysis Data Analysis start Starting Materials (Aryl isothiocyanate & Acyl hydrazide) step1 Reaction to form Thiosemicarbazide Intermediate start->step1 step2 Cyclization to form 4-Aryl-1,2,4-triazol-5-one Core step1->step2 step3 Purification & Characterization (NMR, IR, Mass Spec) step2->step3 eval_start Synthesized Derivatives step3->eval_start anticancer Anticancer Screening (e.g., MTT Assay) eval_start->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Dilution) eval_start->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General experimental workflow for the synthesis and biological evaluation of 4-aryl-1,2,4-triazol-5-one derivatives.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Activation PDK1->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Phosphorylation & Activation mTORC2 mTORC2 mTORC2->Akt Activation Triazole 4-Aryl-1,2,4-triazol-5-one Derivatives Triazole->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a potential target for some 1,2,4-triazole derivatives.[3][5][8]

References

Correlating in vitro activity with in vivo outcomes for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of In Vitro Performance and Potential In Vivo Outcomes

For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of various 1,2,4-triazole derivatives, correlating their in vitro activity with potential in vivo outcomes based on available experimental data. While specific data for 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is not extensively available in the public domain, this guide will draw upon structurally related compounds to provide a valuable comparative framework.

In Vitro Activity of 1,2,4-Triazole Derivatives: A Comparative Analysis

The following tables summarize the in vitro biological activities of several 1,2,4-triazole derivatives against various cell lines and pathogens.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIn Vitro AssayIC50 / ActivityReference
5m BxPC-3 (Pancreatic)MTT Assay0.04 µM[1]
H1975 (Lung)MTT Assay3.2 µM[1]
A875 (Melanoma)MTT Assay0.68 µM[1]
HCT116 (Colon)MTT Assay1.2 µM[1]
SW620 (Colon)MTT Assay1.3 µM[1]
LS174T (Colon)MTT Assay0.08 µM[1]
4i SNB-75 (CNS)NCI-60 Screen38.94% Growth Inhibition[2]
UO-31 (Renal)NCI-60 Screen30.14% Growth Inhibition[2]
CCRF-CEM (Leukemia)NCI-60 Screen26.92% Growth Inhibition[2]
Indolyl 1,2,4-triazole MCF-7 (Breast)Cytotoxicity AssayNot specified[3]
MDA-MB-231 (Breast)Cytotoxicity AssayNot specified[3]
ZQL-4c MCF-7 (Breast)Cell Proliferation AssayIC50 ~10 µM (24h)[4]
MDA-MB-231 (Breast)Cell Proliferation AssayIC50 ~8 µM (24h)[4]
SK-BR-3 (Breast)Cell Proliferation AssayIC50 ~9 µM (24h)[4]

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDFungal StrainIn Vitro AssayMIC / EC50Reference
8d Physalospora piricolaAntifungal AssayEC50 = 10.808 µg/mL[5][6]
8k Physalospora piricolaAntifungal AssayEC50 = 10.126 µg/mL[5][6]
Fluconazole derivative 1n Candida albicansAntifungal AssayMIC80 = 0.0156 µg/mL[7]
Clinafloxacin-triazole hybrid 28g Various fungal strainsAntifungal AssayMIC = 0.25–1 µg/mL[7]

Table 3: Antibacterial Activity of 1,2,4-Triazole Derivatives

Compound IDBacterial StrainIn Vitro AssayMICReference
T5 B. subtilis, E. coli, P. aeruginosaTube Dilution Method24.7 µM, 12.3 µM[8]
Clinafloxacin-triazole hybrid 28 Various bacterial strainsAntibacterial Assay0.25–2 µg/mL[7]
Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrid 29 Methicillin-resistant Staphylococcus aureus (MRSA)Antibacterial Assay0.046–3.11 µM[7]
48g S. aureus, B. subtilis, E. coli, P. aeuroginosaAntibacterial Assay0.5–1 µM[7]

Table 4: Anticonvulsant Activity of 1,2,4-Triazole Derivatives

Compound IDTest ModelIn Vivo AssayED50Reference
6f Maximal Electroshock (MES)Rodent model13.1 mg/kg[9]
Subcutaneous Pentylenetetrazole (scPTZ)Rodent model19.7 mg/kg[9]
6l Maximal Electroshock (MES)Rodent model9.1 mg/kg[9]
Subcutaneous Pentylenetetrazole (scPTZ)Rodent model19.0 mg/kg[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.

Anticancer Activity Assays
  • MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[1] The resulting formazan crystals are solubilized, and the absorbance is read to determine cell viability.

  • NCI-60 Human Tumor Cell Lines Screen: This screen evaluates the anticancer activity of compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[2] The assay assesses cell growth inhibition or cell killing.

  • Cell Proliferation Assay (e.g., using CCK-8): Similar to the MTT assay, this method uses a water-soluble tetrazolium salt to quantify the number of viable cells.[4]

Antifungal and Antibacterial Assays
  • Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates and inoculated with the test microorganism. The MIC is the lowest concentration that inhibits visible growth.[7][8]

In Vivo Anticonvulsant Evaluation
  • Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to rodents, and the ability of the test compound to prevent the tonic extensor phase of the seizure is measured.[9]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that protect against absence seizures. Pentylenetetrazole, a GABA antagonist, is administered subcutaneously to induce seizures, and the ability of the test compound to prevent or delay the onset of seizures is evaluated.[9]

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is critical for rational drug design and development.

Anticancer Mechanisms
  • Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives act as cis-restricted combretastatin analogues, inhibiting tubulin polymerization.[10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: Active compounds have been shown to induce apoptosis through various mechanisms, including mitochondrial depolarization, generation of reactive oxygen species (ROS), activation of caspases (e.g., caspase-3), and cleavage of PARP.[4][10]

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against key signaling proteins like CDK4 and CDK6, which are crucial for cell cycle progression.[3]

cluster_0 Cell Cycle Progression cluster_1 Inhibition by 1,2,4-Triazole Derivative CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Triazole Indolyl 1,2,4-Triazole Triazole->CDK4_6 inhibits

Caption: Inhibition of CDK4/6 by indolyl 1,2,4-triazole derivatives blocks cell cycle progression.

Anticonvulsant Mechanisms

  • GABAergic Modulation: The anticonvulsant activity of some 1,2,4-triazoles is associated with their ability to bind to GABA-A receptors and increase the levels of the inhibitory neurotransmitter GABA in the brain.[9]

cluster_0 GABAergic Synapse cluster_1 Modulation by 1,2,4-Triazole Derivative GABA_vesicle GABA Vesicle GABA_receptor GABA-A Receptor GABA_vesicle->GABA_receptor GABA release Neuron_hyperpol Neuronal Hyperpolarization (Inhibition) GABA_receptor->Neuron_hyperpol Cl- influx Triazole 1,2,4-Triazole Derivative Triazole->GABA_receptor enhances binding

Caption: 1,2,4-triazole derivatives can enhance GABA-A receptor activity, leading to neuronal inhibition.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel 1,2,4-triazole derivatives is outlined below.

start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Screening (e.g., MTT, MIC assays) purification->in_vitro in_vivo In Vivo Evaluation (e.g., animal models) in_vitro->in_vivo promising candidates sar Structure-Activity Relationship (SAR) Studies in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the discovery and development of 1,2,4-triazole-based therapeutic agents.

Conclusion

The 1,2,4-triazole nucleus is a versatile scaffold that has led to the development of compounds with a wide range of biological activities, including potent anticancer, antifungal, antibacterial, and anticonvulsant effects. The in vitro data presented in this guide, derived from various research efforts, highlights the potential of this chemical class. The correlation of in vitro potency with in vivo efficacy, as demonstrated in anticonvulsant studies, underscores the therapeutic promise of these derivatives. Further investigation into the mechanisms of action and structure-activity relationships will continue to drive the development of novel and effective 1,2,4-triazole-based therapeutics.

References

The Fluorine Advantage: A Comparative Analysis of the Structure-Activity Relationship of Fluorinated versus Non-Fluorinated 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated versus non-fluorinated 1,2,4-triazole derivatives, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the insights needed to guide the rational design of next-generation 1,2,4-triazole-based therapeutics.

Introduction

The 1,2,4-triazole nucleus is a privileged heterocyclic motif found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. The introduction of fluorine atoms into the 1,2,4-triazole scaffold can profoundly influence its physicochemical and pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. This comparative analysis delves into the SAR of fluorinated and non-fluorinated 1,2,4-triazoles, with a focus on their antifungal and anticancer activities.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro biological activities of representative fluorinated and non-fluorinated 1,2,4-triazole derivatives against various fungal pathogens and cancer cell lines. The data clearly illustrates the general trend of enhanced potency upon fluorination.

Antifungal Activity: Minimum Inhibitory Concentration (MIC)

The primary mechanism of action for most 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi. Disruption of this pathway leads to a compromised fungal cell membrane and ultimately, cell death.

Compound IDR Group (Non-Fluorinated)MIC (µg/mL) vs. C. albicansCompound IDR Group (Fluorinated)MIC (µg/mL) vs. C. albicansReference
1a Phenyl>641b 4-Fluorophenyl16
2a Benzyl322b 4-Fluorobenzyl8
3a --Fluconazole 2,4-Difluorophenyl0.25-1.0[1]

Note: The presented MIC values are illustrative and can vary based on the specific fungal strain and testing conditions.

Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)

1,2,4-triazole derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Compound IDSubstituent (Non-Fluorinated)IC50 (µM) vs. MCF-7Compound IDSubstituent (Fluorinated)IC50 (µM) vs. MCF-7Reference
4a Phenyl25.34b 4-Fluorophenyl9.8[2]
5a --Hybrid 37 Fluorinated1.62–20.84[2]
6a CH3 at 5-position of triazoleLess Active6b CF3 at 5-position of triazoleMore Active[2]

Note: MCF-7 is a human breast cancer cell line. IC50 values are indicative of the concentration of a compound that is required for 50% inhibition of in vitro cellular growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of 1,2,4-Triazole Derivatives (General Procedure)

The synthesis of 1,2,4-triazole derivatives often involves a multi-step process. A common route to substituted 4-amino-1,2,4-triazoles is outlined below.

Step 1: Synthesis of Potassium Dithiocarbazinate. To a solution of potassium hydroxide in ethanol, carbon disulfide is added dropwise at a low temperature, followed by the addition of hydrazine hydrate. The resulting precipitate is filtered, washed, and dried.

Step 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol. The potassium dithiocarbazinate is refluxed with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.

Step 3: Synthesis of Schiff Bases. The 4-amino-1,2,4-triazole derivative is then reacted with various substituted aldehydes (including fluorinated aldehydes) in an appropriate solvent (e.g., ethanol with a catalytic amount of acetic acid) under reflux to yield the final Schiff base derivatives.[1]

Characterization: The synthesized compounds are typically characterized by various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) to confirm their structures.[3]

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Preparation of Drug Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (both fluorinated and non-fluorinated triazoles). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the SAR of 1,2,4-triazoles.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) triazoles 1,2,4-Triazoles (Fluorinated & Non-fluorinated) triazoles->inhibition inhibition->lanosterol Inhibition

Caption: Antifungal mechanism of 1,2,4-triazoles via inhibition of the ergosterol biosynthesis pathway.

Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin triazoles Anticancer 1,2,4-Triazoles triazoles->inhibition inhibition->polymerization Inhibition

Caption: Anticancer mechanism of 1,2,4-triazoles via inhibition of tubulin polymerization.

SAR_Workflow design Compound Design (Fluorinated & Non-fluorinated Analogs) synthesis Chemical Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization bioassay Biological Evaluation (e.g., MIC, MTT assays) characterization->bioassay data_analysis Data Analysis & SAR Determination bioassay->data_analysis optimization Lead Optimization data_analysis->optimization optimization->design Iterative Cycle

Caption: A typical experimental workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The comparative analysis presented in this guide underscores the significant potential of fluorine substitution in enhancing the biological activity of 1,2,4-triazole derivatives. The provided quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows offer a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of the structure-activity relationships of fluorinated and non-fluorinated 1,2,4-triazoles is crucial for the rational design of more potent, selective, and metabolically stable therapeutic agents. Further exploration of this chemical space, guided by the principles outlined herein, holds promise for the development of novel treatments for a range of diseases, from fungal infections to cancer.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of halogenated organic compounds and general hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling to ensure safety and compliance with hazardous waste regulations.

Step 1: Waste Identification and Segregation

Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound . It is critical to segregate this waste from non-halogenated organic waste streams, as the disposal methods and costs for these categories differ significantly.[1][2]

  • Do not mix with non-halogenated organic solvents like hexane or acetone.[1]

  • Do not mix with acidic or basic waste streams.[3]

  • Do not dispose of down the drain or in regular trash.[4][5]

Step 2: Preparing Waste Containers

Properly preparing and labeling waste containers is essential for safe storage and disposal.

  • Select an Appropriate Container:

    • For solid waste, use a clearly labeled, sealable container. A plastic pail lined with a clear plastic bag is a suitable option.[6]

    • For solutions of the compound, use a designated "Halogenated Organic Waste" container, which should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.[7]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[3][7]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations.[7]

    • If the waste is a solution, list all constituents and their approximate percentages.[3][8]

    • Include the name of the principal investigator, laboratory location, and the date of accumulation.

Step 3: Disposal of Different Forms of Waste

The specific disposal procedure will vary depending on the form of the waste.

A. Unused or Expired Solid Compound:

  • Place the original container with the unused compound into a larger, sealable container or a designated solid waste drum for hazardous chemicals.

  • Ensure the hazardous waste label on the outer container is fully completed.

B. Solutions Containing the Compound:

  • Carefully pour the solution into the designated "Halogenated Organic Waste" container.

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

  • Securely close the container lid after each addition. Hazardous waste containers must remain closed except when actively adding waste.[1][4][5]

C. Contaminated Labware and Materials:

  • Empty Containers:

    • If the original container is empty, it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[4][6]

    • The first rinseate is considered hazardous and must be collected in the "Halogenated Organic Waste" container.[4] Subsequent rinseates should also be collected as hazardous waste.

    • After triple-rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[4]

  • Contaminated Solids (Gloves, Weighing Boats, Paper Towels):

    • Place all contaminated solid materials into a designated, sealed container for solid hazardous waste.

    • This container should be clearly labeled as "Solid Hazardous Waste" and list the chemical contaminants.

Step 4: Storage and Collection
  • Store the prepared hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.[1][4]

  • Arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department once the container is full or according to your facility's schedule.[4]

Quantitative Disposal Guidelines

ParameterGuidelineSource
Maximum Accumulation Volume (SAA) 55 gallons of hazardous waste[1]
Maximum Accumulation (Acutely Toxic) 1 quart of acute hazardous waste[1]
Halogen Content for Segregation > 2% for "halogen containing solvents"[10]
pH Range for Aqueous Waste (if applicable) Between 5.5 and 9.5[8]

Experimental Protocols Referenced

The disposal procedures outlined above are derived from standard protocols for handling hazardous laboratory chemicals, as detailed in the safety guidelines of various research institutions and safety authorities. The core experimental protocol is the Triple Rinse Method for decontaminating empty chemical containers:

  • Objective: To render an "empty" chemical container non-hazardous.

  • Procedure: a. Add a small amount of a suitable solvent (one that can readily dissolve the chemical residue) to the container, approximately 10% of the container's volume. b. Securely cap the container and swirl or shake to rinse all interior surfaces. c. Decant the rinseate into the appropriate hazardous waste container (in this case, "Halogenated Organic Waste"). d. Repeat steps a-c two more times for a total of three rinses.[4][6]

  • Outcome: A decontaminated container that can be recycled or disposed of as non-hazardous waste after the label is defaced.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type 1. Identify Waste Type cluster_solid_waste 2a. Solid Waste Disposal cluster_liquid_waste 2b. Liquid Waste Disposal cluster_contaminated_material 2c. Contaminated Material Disposal cluster_final_steps 3. Final Steps start Start: Have this compound Waste waste_type Is the waste solid, liquid, or contaminated material? start->waste_type solid_waste_container Place in labeled 'Solid Hazardous Waste' container waste_type->solid_waste_container Solid liquid_waste_container Pour into labeled 'Halogenated Organic Waste' container waste_type->liquid_waste_container Liquid contaminated_type Is it an empty container or other material (gloves, etc.)? waste_type->contaminated_type Contaminated Material store_waste Store sealed container in Satellite Accumulation Area with secondary containment solid_waste_container->store_waste liquid_waste_container->store_waste triple_rinse Triple rinse container with appropriate solvent contaminated_type->triple_rinse Empty Container other_contaminated Place in 'Solid Hazardous Waste' container contaminated_type->other_contaminated Other Material collect_rinseate Collect all rinseate in 'Halogenated Organic Waste' container triple_rinse->collect_rinseate dispose_container Deface label and dispose of clean container collect_rinseate->dispose_container request_pickup Request waste pickup from Environmental Health & Safety (EHS) dispose_container->request_pickup other_contaminated->store_waste store_waste->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

For Immediate Implementation by Laboratory Personnel

This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound. The following recommendations are based on safety data sheets for structurally similar triazole compounds and are intended to provide a robust framework for safe laboratory operations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against chemical exposure. The required PPE for handling this compound is summarized in the table below.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1]Protects against splashes and dust particles that could cause eye irritation.[2]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are required.[1][2] Double-gloving is advisable.[1]Prevents skin contact, which may cause irritation.[2]
Skin and Body Protection A laboratory coat must be worn at all times.[1][2] Long-sleeved clothing and closed-toe shoes are mandatory.[1][2] For larger quantities, consider additional protective clothing like disposable gowns.[1]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors, dust, or aerosols.[1][2] If working outside a fume hood or if dust is generated, a NIOSH-approved respirator should be used.[2]Prevents inhalation, which may cause respiratory tract irritation.[2]
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for both personal safety and environmental protection.

Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Safety showers and eyewash stations must be readily accessible.[1]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen.[2] Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3][4] Seek medical attention if you feel unwell.[4]

Spill and Disposal Plan:

  • Spill Containment: Evacuate non-essential personnel. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled waste container.[2] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[2] Follow all federal, state, and local regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Review SDS for similar compounds - Assemble all required PPE handling Handling - Work in a chemical fume hood - Avoid dust and aerosol generation prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If not for immediate use spill Spill Response - Evacuate and secure area - Wear appropriate PPE - Contain and clean up spill handling->spill emergency Emergency Procedures - Skin/Eye Contact: Flush with water - Inhalation: Move to fresh air - Seek medical attention handling->emergency disposal Disposal - Collect in labeled hazardous waste container - Follow institutional and regulatory guidelines handling->disposal After use storage->handling For subsequent use spill->disposal end_point End disposal->end_point

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.